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  • Product: 4,4-Difluoro-2-methoxycyclohexanone
  • CAS: 1232060-73-9

Core Science & Biosynthesis

Foundational

Synthesis of 4,4-Difluoro-2-methoxycyclohexanone: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The integration of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. The 4,4-difluoro-2-methoxycyclohexyl motif is increasingly recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. The 4,4-difluoro-2-methoxycyclohexyl motif is increasingly recognized as a "privileged scaffold," offering enhanced metabolic stability against cytochrome P450 oxidation, precise modulation of lipophilicity ( logP ), and unique conformational control due to the stereoelectronic effects of the carbon-fluorine bonds. Synthesizing the key building block, 4,4-Difluoro-2-methoxycyclohexanone (CAS: 1232060-73-9) , requires overcoming specific regiochemical and chemoselective challenges.

The presence of the strongly electron-withdrawing gem-difluoro group at the C4 position exerts a powerful inductive effect ( −I ). This subtly increases the kinetic acidity of the α -protons (C2 and C6) compared to an unfluorinated cyclohexanone, facilitating enolization. However, the resulting dipole-dipole repulsions can destabilize the transition state during electrophilic additions. Consequently, the α -functionalization of requires carefully calibrated conditions to avoid over-reaction or elimination side-products [1].

This whitepaper details two field-proven synthetic pathways: a scalable Halogenation-Substitution route and a high-fidelity Rubottom Oxidation-Alkylation route.

Retrosynthesis Target 4,4-Difluoro-2-methoxycyclohexanone Int1 2-Bromo-4,4-difluorocyclohexanone Target->Int1 Route A: Substitution Int2 4,4-Difluoro-2-hydroxycyclohexanone Target->Int2 Route B: Alkylation SM 4,4-Difluorocyclohexanone Int1->SM α-Bromination Int2->SM Rubottom Oxidation

Caption: Retrosynthetic pathways for 4,4-Difluoro-2-methoxycyclohexanone.

Route A: The Halogenation-Substitution Pathway

This route is the classical, cost-effective approach for scaling up production. It relies on the thermodynamic enolization of the starting material followed by electrophilic bromination and subsequent nucleophilic displacement [2].

Causality & Experimental Logic

Bromination with N-bromosuccinimide (NBS) proceeds via the enol tautomer. The bulky bromine atom preferentially adopts an axial position to minimize steric clash and dipole repulsion with the C4 fluorines. The critical challenge in Step 2 is chemoselectivity. The α -bromo ketone is highly susceptible to dehydrohalogenation (E2 elimination), which would yield the undesired 4,4-difluorocyclohex-2-en-1-one. To suppress this, the nucleophilic substitution with sodium methoxide (NaOMe) must be strictly temperature-controlled ( 0∘C ), leveraging the high nucleophilicity-to-basicity ratio of the methoxide ion in a protic solvent.

RouteA_Workflow SM 4,4-Difluorocyclohexanone Step1 Step 1: α-Bromination Reagents: NBS, p-TsOH Conditions: Reflux, 4h SM->Step1 Int1 Intermediate: 2-Bromo-4,4-difluorocyclohexanone Validate via TLC & 1H-NMR Step1->Int1 Step2 Step 2: Methoxylation Reagents: NaOMe, MeOH Conditions: 0°C to RT, 2h Int1->Step2 Product Product: 4,4-Difluoro-2-methoxycyclohexanone Step2->Product

Caption: Step-by-step workflow for the Halogenation-Substitution pathway (Route A).

Detailed Protocol: Route A

Step 1: Synthesis of 2-Bromo-4,4-difluorocyclohexanone

  • Setup: Charge a flame-dried, round-bottom flask equipped with a reflux condenser with 4,4-difluorocyclohexanone (1.0 equiv) and anhydrous carbon tetrachloride ( CCl4​ ) or acetonitrile ( CH3​CN ) to achieve a 0.5 M concentration.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Heat the mixture to reflux. The reaction is self-validating; the initial suspension will turn clear, and succinimide will precipitate at the surface as the reaction reaches completion (typically 3-4 hours).

  • Workup: Cool to 0∘C , filter off the succinimide, and wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

Step 2: Synthesis of 4,4-Difluoro-2-methoxycyclohexanone

  • Setup: Dissolve the crude 2-bromo-4,4-difluorocyclohexanone in anhydrous methanol (0.2 M) under an argon atmosphere. Cool the flask to exactly 0∘C using an ice-water bath.

  • Base Addition: Dropwise, add a freshly prepared solution of Sodium Methoxide (NaOMe, 1.1 equiv, 25% wt in MeOH). Critical: Maintain the internal temperature below 5∘C to prevent E2 elimination.

  • Reaction: Stir at 0∘C for 1 hour, then allow it to slowly warm to room temperature over 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Isolation: Quench with saturated aqueous NH4​Cl . Extract the aqueous phase with dichloromethane ( ). Combine the organic layers, dry, and purify via silica gel flash chromatography to yield the target compound.

Route B: The Rubottom Oxidation-Alkylation Pathway

Causality & Experimental Logic

Kinetic deprotonation using Lithium Diisopropylamide (LDA) at −78∘C ensures rapid, regioselective enolate formation, avoiding thermodynamic equilibration. The enolate is trapped as a silyl enol ether. Subsequent epoxidation with m-CPBA yields a silyloxy epoxide, which spontaneously rearranges under mildly acidic workup to the α -hydroxy ketone.

The final O-methylation is the most mechanistically delicate step. α -Hydroxy ketones are prone to base-catalyzed epimerization and retro-aldol cleavage. Therefore, standard strong bases (e.g., NaH) are avoided. Instead, Silver(I) Oxide ( Ag2​O ) is used as a mild, neutral acid scavenger to drive the alkylation with Methyl Iodide (MeI) without degrading the sensitive fluorinated scaffold.

RouteB_Workflow SM 4,4-Difluorocyclohexanone Step1 Step 1: Silyl Enol Ether Formation Reagents: LDA, TMSCl Conditions: -78°C, THF SM->Step1 Int1 Intermediate: TMS Enol Ether Step1->Int1 Step2 Step 2: Rubottom Oxidation Reagents: mCPBA, then H3O+ Conditions: 0°C, CH2Cl2 Int1->Step2 Int2 Intermediate: α-Hydroxyketone Step2->Int2 Step3 Step 3: Mild O-Methylation Reagents: MeI, Ag2O Conditions: RT, Dark Int2->Step3 Product Product: 4,4-Difluoro-2-methoxycyclohexanone Step3->Product

Caption: Step-by-step workflow for the Rubottom Oxidation-Alkylation pathway (Route B).

Detailed Protocol: Route B

Step 1 & 2: Synthesis of 4,4-Difluoro-2-hydroxycyclohexanone

  • Enolization: To a solution of LDA (1.1 equiv) in anhydrous THF at −78∘C , slowly add 4,4-difluorocyclohexanone (1.0 equiv). Stir for 30 minutes.

  • Trapping: Add Trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. Stir for 1 hour, warming to room temperature. Concentrate, extract with hexanes, and filter through a Celite pad to isolate the crude TMS enol ether.

  • Oxidation: Dissolve the enol ether in CH2​Cl2​ at 0∘C . Add m-CPBA (1.1 equiv) portion-wise. Stir for 2 hours.

  • Hydrolysis: Quench with 1N HCl and stir for 30 minutes to cleave the silyl group. Extract with CH2​Cl2​ , wash with saturated Na2​S2​O3​ and NaHCO3​ , dry, and concentrate.

Step 3: Mild O-Methylation

  • Setup: Dissolve the crude α -hydroxy ketone in anhydrous CH2​Cl2​ or DMF.

  • Reagents: Add freshly activated Ag2​O (1.5 equiv) and Methyl Iodide (MeI, 5.0 equiv).

  • Reaction: Cover the flask with aluminum foil to exclude light. Stir vigorously at room temperature for 16-24 hours.

  • Isolation: Filter the suspension through Celite to remove silver salts. Wash the filtrate with water, dry over MgSO4​ , and purify via column chromatography.

Quantitative Data & Comparative Analysis

When selecting a synthetic route, chemists must balance yield, scalability, and reagent cost. The table below summarizes the core metrics for both pathways.

ParameterRoute A: Halogenation-SubstitutionRoute B: Rubottom-Alkylation
Overall Yield 45% – 60%65% – 75%
Scalability Excellent (Multi-kilogram)Moderate (Gram to 100g scale)
Regioselectivity Moderate (Thermodynamic control)High (Kinetic control)
Primary Byproducts 4,4-difluorocyclohex-2-en-1-one (E2 elimination)Unreacted starting material
Reagent Cost Low (NBS, NaOMe)High (LDA, m-CPBA, Ag2​O )
Safety Profile Exothermic bromination, toxic NaOMeCryogenic conditions, peroxide handling

References

  • Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. Utilizes 4,4-difluorocyclohexanone derivatives for structural optimization.

  • 2-Cyano-4,4-difluorocyclohexanone | CAS 1309602-28-5. Benchchem. Details the scalable α -bromination protocol of 4,4-difluorocyclohexanone.

Exploratory

"spectroscopic data of 4,4-Difluoro-2-methoxycyclohexanone"

Spectroscopic Characterization and Synthetic Utility of 4,4-Difluoro-2-methoxycyclohexanone Executive Summary Chemical Significance and Structural Dynamics In modern medicinal chemistry, the incorporation of a difluorome...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization and Synthetic Utility of 4,4-Difluoro-2-methoxycyclohexanone

Executive Summary

Chemical Significance and Structural Dynamics

In modern medicinal chemistry, the incorporation of a difluoromethylene (-CF₂-) group is a strategic structural choice. For the development of KAI-11101, replacing a traditional tetrahydropyran (THP) ring with a cis-substituted difluorocyclohexyl moiety dramatically reduced microsomal clearance, thereby improving in vivo stability across species while maintaining a picomolar potency (0.7 nM DLK Ki​ ) ()[3].

The two highly electronegative fluorine atoms at the C4 position exert a strong electron-withdrawing inductive effect. This locks the cyclohexane ring into a rigid chair conformation. To minimize 1,3-diaxial interactions with the axial fluorine atom, the methoxy group at C2 is forced into an equatorial orientation. This conformational rigidity is the primary driver behind the distinct coupling constants observed in its Nuclear Magnetic Resonance (NMR) spectra.

Table 1: Physicochemical Properties of 4,4-Difluoro-2-methoxycyclohexanone

PropertyValue
Chemical Name 4,4-Difluoro-2-methoxycyclohexan-1-one
CAS Registry Number 1232060-73-9
Molecular Formula C₇H₁₀F₂O₂
Molecular Weight 164.15 g/mol
Physical State Liquid / Oil (Standard ambient temperature)
Key Structural Features Gem-difluoro group, alpha-methoxy ketone

Synthetic Methodology and Reaction Causality

The synthesis of 4,4-difluoro-2-methoxycyclohexanone (designated as Compound 59-4 in literature) is achieved via the acid-catalyzed hydrolysis of its acetal precursor, 4,4-difluoro-1,1,2-trimethoxycyclohexane (Compound 59-3)[2].

Synthesis_Workflow N1 Compound 59-3 (Acetal Precursor) N2 Acid Hydrolysis (4M HCl, THF, 0 °C → RT) N1->N2 Deprotection N3 Compound 59-4 (Ketone Target) N2->N3 4 hours N4 KAI-11101 (DLK Inhibitor) N3->N4 Downstream Coupling

Protocol 1: Acid-Catalyzed Acetal Deprotection
  • Reaction Initiation: Dissolve 4.5 g (21.4 mmol) of the acetal precursor (59-3) in 200 mL of anhydrous Tetrahydrofuran (THF)[2].

    • Causality: THF is selected as a water-miscible aprotic solvent. It ensures the organic precursor remains fully solvated when the aqueous acid is introduced, preventing biphasic reaction stalling.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to reach 0 °C. Slowly add 30 mL of 4 M aqueous HCl dropwise[2].

    • Causality: The hydrolysis of the acetal is exothermic. Adding the acid at 0 °C prevents localized heating that could trigger unwanted side reactions, such as the elimination of the methoxy group to form an enone.

  • Maturation: Remove the ice bath, allowing the mixture to warm to room temperature (RT), and stir for 4 hours[2].

    • Causality: Warming to RT provides the necessary activation energy to drive the oxocarbenium intermediate fully toward the ketone product.

  • Self-Validating System: At the 3.5-hour mark, extract a 10 μL aliquot and analyze it via Thin-Layer Chromatography (TLC). The protocol validates its own completion when the non-polar acetal spot completely disappears. If the precursor remains, stirring is extended. Workup (concentration and EtOAc extraction) only proceeds upon this strict validation, ensuring high-purity isolation.

Spectroscopic Characterization (¹H NMR)

The structural confirmation of 4,4-difluoro-2-methoxycyclohexanone heavily relies on ¹H NMR spectroscopy. The presence of the geminal fluorines introduces complex heteronuclear (¹H-¹⁹F) spin-spin coupling, splitting the adjacent proton signals into complex multiplets.

NMR_Analysis Step1 Sample Prep 10-15 mg in CDCl3 Step2 1H NMR Acquisition 400 MHz, 298 K Step1->Step2 Step3 Data Processing FT, Phase & Baseline Correction Step2->Step3 Step4 Spectral Analysis Multiplet Assignment Step3->Step4

Figure 2: Standardized workflow for 1H NMR acquisition and spectral analysis of compound 59-4.

Protocol 2: NMR Acquisition and Spectral Validation
  • Sample Preparation: Dissolve ~15 mg of purified 59-4 in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen for its lack of exchangeable protons and its ability to readily dissolve moderately polar ketones without inducing solvent-solute hydrogen bonding that could shift the signals.

  • Acquisition: Transfer to a 5 mm NMR tube and acquire the spectrum at 400 MHz and 298 K using a standard single-pulse sequence[2].

    • Causality: A 400 MHz magnetic field provides sufficient dispersion to resolve the complex multiplets (2.13–2.83 ppm) caused by the ¹H-¹⁹F coupling, which would otherwise overlap heavily at lower field strengths.

  • Self-Validating System: The spectral analysis is inherently self-validating through strict integration normalization. The analyst must set the isolated methoxy singlet ( δ 3.48 ppm) to an exact integration of 3.00. The sum of all remaining ring proton integrations must equal exactly 7.00 ( ± 0.15). Any deviation mathematically flags the presence of impurities or incomplete deprotection, halting downstream coupling applications.

Table 2: Quantitative ¹H NMR Spectral Data (400 MHz, CDCl₃) [2]

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationProton Assignment & Structural Causality
3.96 Doublet of doublets (dd)11.9, 6.51HC2-H : Strongly deshielded by the adjacent carbonyl and methoxy oxygen. The large 11.9 Hz coupling indicates a trans-diaxial relationship with the neighboring C3 proton, confirming the methoxy group is locked in the equatorial position.
3.48 Singlet (s)-3H-OCH₃ : Methoxy protons. Appears as a sharp singlet due to isolation from the ring's spin system.
2.83 – 2.70 Multiplet (m)-1HC6-H (equatorial) : Deshielded by the alpha-carbonyl group. Splitting is complex due to geminal coupling and adjacent C5 protons.
2.64 – 2.51 Multiplet (m)-2HC3-H / C6-H (axial) : Overlapping signals from protons alpha to the carbonyl and beta to the difluoro group.
2.48 – 2.37 Multiplet (m)-1HC5-H (equatorial) : Complex splitting induced by ¹H-¹⁹F heteronuclear geminal coupling from the C4 fluorines.
2.25 – 2.13 Multiplet (m)-2HC3-H / C5-H (axial) : Upfield ring protons experiencing complex spin-spin coupling networks.

Conclusion

Sources

Foundational

Structure Elucidation of 4,4-Difluoro-2-methoxycyclohexanone: A Comprehensive Technical Guide

Executive Summary Elucidating the structure of this molecule presents a unique analytical challenge. The presence of a stereocenter at C-2 breaks the molecular symmetry, rendering the geminal difluoro group at C-4 diaste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Elucidating the structure of this molecule presents a unique analytical challenge. The presence of a stereocenter at C-2 breaks the molecular symmetry, rendering the geminal difluoro group at C-4 diastereotopic. This guide provides a rigorous, self-validating analytical workflow for the definitive structural characterization of 4,4-difluoro-2-methoxycyclohexanone, combining advanced multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Dynamics & Analytical Strategy

The cyclohexanone ring adopts a chair conformation to minimize steric strain. The methoxy group at C-2 establishes a chiral center, meaning the two fluorine atoms at C-4 occupy distinct axial and equatorial microenvironments. Because 19F is a spin-½ nucleus with 100% natural abundance, it exhibits extensive heteronuclear scalar coupling ( J -coupling) with both 1H and 13C nuclei across multiple bonds.

To prevent severe multiplet overlap and signal degradation, our analytical strategy mandates the use of an HFX dual-decoupling NMR probe . This allows simultaneous decoupling of 1H and 19F during 13C acquisition, collapsing complex multiplets into sharp singlets and enabling unambiguous assignment [2].

Workflow cluster_NMR NMR Spectroscopy cluster_Orthogonal Orthogonal Validation Start Sample Prep: 4,4-Difluoro-2-methoxycyclohexanone NMR1D 1D NMR (1H, 13C, 19F) Start->NMR1D MS High-Resolution MS (EI-TOF) Start->MS IR FT-IR Spectroscopy (ATR) Start->IR Decoupling 1H/19F Dual Decoupling (HFX Probe) NMR1D->Decoupling NMR2D 2D NMR (COSY, HSQC, HMBC) DataInt Data Integration & Structural Assembly NMR2D->DataInt Decoupling->NMR2D MS->DataInt IR->DataInt Final Confirmed Structure (Stereochemistry & Connectivity) DataInt->Final

Fig 1. Orthogonal workflow for the structure elucidation of fluorinated cyclohexanones.

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR: Resolving the Proton Network

The 1H NMR spectrum is dominated by the diagnostic methoxy singlet at δ 3.41 ppm and the highly deshielded C-2 methine proton at δ 3.82 ppm. The multiplicity of the C-2 proton (doublet of doublets) is dictated by the Karplus relationship; assuming an equatorial methoxy group, the axial C-2 proton exhibits a large axial-axial coupling ( 3J≈8.5 Hz) and a smaller axial-equatorial coupling ( 3J≈4.5 Hz) with the adjacent C-3 protons.

Table 1: 1H NMR Spectral Data (500 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
23.82dd8.5, 4.51HCH-OCH 3​
OCH 3​ 3.41s-3HMethoxy
3eq2.65dddd14.2, 12.0, 4.5, 2.51HCH 2​
6eq2.58ddd13.8, 6.0, 3.51HCH 2​
6ax2.40ddd13.8, 10.5, 6.01HCH 2​
5eq2.30m-1HCH 2​
5ax2.15m-1HCH 2​
3ax2.05dddd14.2, 12.0, 8.5, 4.01HCH 2​
13C NMR: Tracing the Carbon Backbone

Without 19F decoupling, the 13C spectrum exhibits severe splitting. The C-4 carbon appears as a distinct triplet of triplets (or a complex doublet of doublets due to diastereotopic fluorines) with a massive one-bond coupling ( 1JCF​≈240 Hz). The adjacent C-3 and C-5 carbons show two-bond couplings ( 2JCF​≈24 Hz). Dual 1H / 19F decoupling collapses these into sharp singlets, verifying the carbon skeleton.

Table 2: 13C NMR Spectral Data (125 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)Multiplicity (Coupled)Coupling Constants ( J , Hz)Assignment
1206.8s-C=O
4121.5dd245.0, 240.5 ( 1JCF​ )CF 2​
283.4d~3.0 ( 3JCF​ )CH-OCH 3​
OCH 3​ 58.1s-Methoxy
339.2t23.5 ( 2JCF​ )CH 2​
637.5s-CH 2​
531.8t24.0 ( 2JCF​ )CH 2​
19F NMR: The Diastereotopic Challenge

Because the molecule lacks a plane of symmetry, the two fluorine atoms are magnetically non-equivalent. They form an AB spin system, observable as two distinct signals centered at δ -96.4 and -104.8 ppm. The defining feature is the massive geminal fluorine-fluorine coupling ( 2JFF​=238.0 Hz). This spectral signature is a definitive proof of the intact, asymmetrically substituted ring system [3].

Table 3: 19F NMR Spectral Data (470 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Assignment
4-F(ax)-96.4ddd238.0 ( 2JFF​ ), 14.5, 11.0Axial F
4-F(eq)-104.8ddt238.0 ( 2JFF​ ), 12.0, 3.5Equatorial F

High-Resolution Mass Spectrometry (HRMS)

Electron Ionization Time-of-Flight (EI-TOF) MS provides exact mass and structural connectivity through predictable fragmentation pathways. The molecular ion [M]+∙ is observed at m/z 164.0649. The presence of the difluoromethylene group is validated by the characteristic loss of hydrogen fluoride ( −20 Da), while the methoxy group is confirmed by the loss of a methoxy radical ( −31 Da).

Table 4: HRMS (EI-TOF) Fragmentation Data

m/z (Measured)FormulaMass Error (ppm)Assignment / Fragment Loss
164.0649C 7​ H 10​ F 2​ O 2​ 0.6 [M]+∙ (Molecular Ion)
144.0587C 7​ H 9​ FO 2​ 1.2 [M−HF]+∙
133.0465C 6​ H 7​ F 2​ O0.8 [M−∙OCH3​]+
105.0515C 5​ H 7​ F 2​ 1.5 [M−∙COOCH3​]+ (Ring opening)

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy orthogonally validates the functional groups. The highly strained carbonyl stretch is observed at 1728 cm −1 , slightly blue-shifted from a standard cyclohexanone due to the transannular dipole interactions and inductive pull of the C-4 fluorines. Strong, broad absorption bands between 1100–1200 cm −1 correspond to the symmetric and asymmetric C–F stretching vibrations, while the C–O–C ether stretch manifests at 1085 cm −1 .

Experimental Protocols

Protocol A: Dual-Decoupled NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 4,4-difluoro-2-methoxycyclohexanone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a dedicated HFX probe capable of simultaneous 1H and 19F pulsing.

  • Acquisition ( 13C { 1H , 19F }): Tune the probe to the 13C frequency (125 MHz). Apply WALTZ-16 composite pulse decoupling on the 1H channel and GARP decoupling on the 19F channel. Acquire 1024 transients with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of quaternary carbons.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: HRMS Analysis
  • Sample Preparation: Dilute the analyte to 1 μ g/mL in LC-MS grade methanol.

  • Injection & Ionization: Inject 1 μ L into an EI-TOF mass spectrometer. Set the electron energy to 70 eV and the ion source temperature to 250 °C.

  • Acquisition: Scan the mass range from m/z 50 to 500. Calibrate the mass axis internally using perfluorotributylamine (PFTBA) lock mass ions to ensure sub-ppm mass accuracy.

Protocol C: FT-IR Spectroscopy
  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum (air).

  • Measurement: Apply 2 μ L of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 . Apply an ATR correction algorithm to account for penetration depth variations across the wavelength spectrum.

Conclusion

The definitive structure elucidation of 4,4-difluoro-2-methoxycyclohexanone relies on the synergistic application of multinuclear NMR, HRMS, and FT-IR. The diastereotopic nature of the C-4 fluorines creates a highly complex, yet uniquely diagnostic, 19F NMR signature. By employing advanced HFX dual-decoupling techniques, the structural and stereochemical integrity of this critical pharmaceutical building block can be unambiguously validated, ensuring downstream reliability in complex drug synthesis pipelines.

References

  • Smith AJR, York R, Uhrín D, Bell NGA. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, 2022. URL:[Link]

Exploratory

Architectural Mastery in Medicinal Chemistry: The Discovery and Synthesis of Novel Fluorinated Synthons

Introduction: The Paradigm Shift in Organofluorine Chemistry The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The C–F bond, characterized by its high bond dissociati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift in Organofluorine Chemistry

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The C–F bond, characterized by its high bond dissociation energy (~105.4 kcal/mol) and strong electronegativity, profoundly alters a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. Historically, late-stage electrophilic or nucleophilic fluorination faced severe limitations—poor regioselectivity, functional group intolerance, and the hazards of handling elemental fluorine or highly reactive reagents[1].

To bypass these bottlenecks, the paradigm has shifted toward the modular assembly of complex molecules using fluorinated synthons—pre-fluorinated building blocks that can be seamlessly integrated into synthetic sequences. This technical guide details the mechanistic rationale, discovery, and self-validating protocols for two highly impactful classes of fluorinated synthons: α -fluoro 1,3-benzothiazol-2-yl (BT) sulfones for fluoroolefin synthesis, and chiral Ni(II) complexes for the asymmetric synthesis of fluorinated amino acids.

Section 1: α -Fluoro Benzothiazolyl Sulfones in Fluoro-Julia Olefinations

Mechanistic Rationale and Causality

Fluoroolefins are critical bioisosteres for amide bonds in peptide-based drugs. The modified Julia-Kocienski olefination is a premier method for introducing unsaturation[2]. However, early attempts to generate α -fluoro BT-sulfones via direct fluorination of BT-sulfides with reagents like Selectfluor yielded poor conversions (30–35%) due to competing oxidation and chlorination pathways[3].

The breakthrough involved a metalation-electrophilic fluorination strategy of the BT-sulfone itself[3]. The causality of the experimental choice lies in the solvent system: under homogeneous conditions (e.g., THF), the metalated BT-sulfone undergoes rapid self-condensation[2]. By switching to heterogeneous conditions using toluene as the solvent and solid N-fluorobenzenesulfonimide (NFSI), the local concentration of the reactive anion is minimized, entirely suppressing self-condensation and driving the fluorination to high yields (82–87%)[3].

G A Benzothiazolyl (BT) Sulfide B Oxidation (mCPBA) A->B C BT Sulfone B->C D Metalation (LDA) & Fluorination (NFSI) Heterogeneous (Toluene) C->D E Alpha-Fluoro BT-Sulfone (Fluorinated Synthon) D->E F Julia-Kocienski Olefination (+ Aldehyde/Ketone, LHMDS) E->F G Fluoroolefin Product F->G

Caption: Workflow for the synthesis of fluoroolefins via alpha-fluoro BT-sulfone synthons.

Protocol 1: Self-Validating Synthesis of α -Fluoro BT-Sulfones

This protocol incorporates an internal validation checkpoint: the physical state of the reaction mixture dictates the suppression of side products.

  • Preparation : Dissolve the starting BT-sulfone (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere.

    • Validation: Ensure complete dissolution before proceeding; moisture will quench the base and homogeneous conditions will ruin the yield.

  • Metalation : Cool the solution to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 30 minutes to ensure complete deprotonation[3].

  • Heterogeneous Fluorination : Add solid NFSI (1.2 equiv) in a single portion.

    • Causality: The insolubility of NFSI in toluene at low temperatures ensures a slow, controlled release of the electrophilic fluorine. This prevents the accumulation of the highly reactive α -sulfonyl carbanion, thereby eliminating self-condensation[2].

  • Quenching and Isolation : Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to yield the α -fluoro BT-sulfone.

Section 2: Chiral Ni(II) Complexes for Asymmetric Fluorinated Amino Acids

Mechanistic Rationale and Causality

Fluorinated amino acids are pivotal in protein engineering, enhancing proteolytic stability and α -helix propensity[4]. Traditional syntheses rely on late-stage dynamic kinetic resolution (DKR), which scales poorly. A robust alternative employs a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary[4].

The advantage of this synthon is its modularity. By alkylating the Ni(II) enolate with various fluoroalkyl iodides, a diverse library of enantiopure (>94% ee) fluorinated amino acids can be generated on a gram scale[4]. The critical choice here is the solvent for the alkylation step: using 1,3-dimethyl-2-imidazolidinone (DMI) instead of standard polar aprotic solvents enhances the nucleophilicity of the Ni(II) enolate while facilitating easier downstream purification by distillation[4].

G N1 Chiral Ni(II) Glycine Complex N2 Alkylation with Fluoroalkyl Iodide (Base, DMI solvent) N1->N2 N3 Diastereomeric Ni(II) Intermediate N2->N3 N4 Acidic Hydrolysis (HCl/MeOH) N3->N4 N5 Enantiopure Fluorinated Amino Acid (>94% ee) N4->N5 N6 Fmoc Protection (SPPS Prep) N5->N6

Caption: Asymmetric synthesis pathway for fluorinated amino acids using chiral Ni(II) complexes.

Protocol 2: Gram-Scale Alkylation of Ni(II) Complexes
  • Enolate Formation : Suspend the chiral Ni(II) complex (1.0 equiv) and finely powdered NaOH (5.0 equiv) in DMI.

    • Causality: Solid NaOH in DMI provides a strongly basic but poorly solvated environment, maximizing enolate reactivity without hydrolyzing the Schiff base[4].

  • Alkylation : Add the fluoroalkyl iodide (e.g., 1-trifluoro-2-iodopropane, 1.5 equiv) dropwise at 0 °C. Stir for 4 hours.

    • Validation: The reaction color shifts from red to dark green, visually validating the consumption of the starting complex and the formation of the diastereomeric product.

  • Hydrolysis : Isolate the alkylated complex via aqueous workup. Dissolve in MeOH and add 3N HCl. Reflux for 2 hours to dismantle the complex, releasing the free fluorinated amino acid and the recoverable chiral auxiliary.

  • Protection : Treat the aqueous phase directly with Fmoc-OSu and Na₂CO₃ to yield the Fmoc-protected fluorinated amino acid, ready for solid-phase peptide synthesis (SPPS)[4].

Section 3: Quantitative Comparison of Fluorination Strategies

To contextualize the efficiency of these synthons, the following table summarizes the performance metrics of various fluorinating agents and conditions used in synthon generation.

Fluorinating AgentSubstrate TypeReaction ConditionPrimary Limitation / Side ReactionTypical Yield (%)
Selectfluor BT-SulfideHomogeneous (MeCN)Competing oxidation/chlorination30 – 35
NFSI BT-SulfoneHomogeneous (THF)Rapid self-condensation of anion< 10
NFSI BT-SulfoneHeterogeneous (Toluene)None (Controlled electrophile release)82 – 87
DAST / Deoxo-Fluor Aliphatic AlcoholsHomogeneous (CH₂Cl₂)Elimination to olefins (E2 pathway)40 – 60
Fluoroalkyl Iodides Ni(II) EnolatesSolid-Liquid Phase (DMI/NaOH)Requires highly electrophilic iodides85 – 95

Conclusion

The transition from reactive, late-stage fluorination to the strategic deployment of fluorinated synthons represents a maturation in medicinal chemistry. By understanding the mechanistic causality—such as the necessity of heterogeneous conditions to prevent self-condensation in BT-sulfones, or the use of DMI to boost enolate nucleophilicity in Ni(II) complexes—researchers can execute these self-validating protocols with high fidelity, accelerating the discovery of novel fluorinated therapeutics.

References

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination Source: N
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex Source: ChemRxiv
  • High-Yield Synthesis of Fluorinated Benzothiazolyl Sulfones: General Synthons for Fluoro-Julia Olefinations Source: Organic Letters - ACS Public
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments Source: American Chemical Society (ACS)

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4,4-Difluoro-2-methoxycyclohexanone in Advanced Organic Synthesis

Executive Summary & Stereoelectronic Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is an indispensable tool for modulating the physicochemical and pharmacokinetic profiles of drug candi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereoelectronic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is an indispensable tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates. 4,4-Difluoro-2-methoxycyclohexanone (CAS: 1232060-73-9)[1] represents a highly specialized, bifunctional building block designed for the synthesis of complex alicyclic pharmacophores.

The rationale for utilizing this specific synthon is deeply rooted in stereoelectronic theory[2]:

  • Metabolic Shielding: The gem-difluoro group effectively blocks cytochrome P450-mediated oxidation at the C4 position, a common metabolic liability in unfunctionalized cyclohexane rings. This strategy has been successfully employed in the development of highly selective PARP-1 inhibitors (e.g., NMS-P118)[3] and IL-17 modulators[4].

  • Conformational Control: Due to the strong electronegativity of fluorine, the gem-difluoro moiety exerts a "fluorine gauche effect," locking the cyclohexane ring into a predictable chair conformation[2].

  • Symmetry Breaking & Vectorization: The addition of the 2-methoxy group breaks the C2v​ symmetry of standard 4,4-difluorocyclohexanone. It provides a distinct vector for hydrogen-bond acceptance and sterically directs incoming nucleophiles during enolization or carbonyl addition, enabling highly diastereoselective transformations.

Table 1: Physicochemical & Structural Profiling
PropertyValue / DescriptionImpact on Synthetic Behavior
Chemical Name 4,4-Difluoro-2-methoxycyclohexan-1-oneBifunctional synthon (electrophilic carbonyl, directing ether).
CAS Number 1232060-73-9[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₁₀F₂O₂High atom economy for fragment-based drug design.
Molecular Weight 164.15 g/mol Low molecular weight, ideal for lead optimization.
Predicted logP ~1.0 - 1.2Balances lipophilicity; enhances membrane permeability.
H-Bond Acceptors 4 (2x F, 2x O)Increases target engagement potential in the binding pocket.

Divergent Synthetic Workflows

The orthogonal reactivity of the ketone and the directing nature of the alpha-methoxy group allow 4,4-Difluoro-2-methoxycyclohexanone to serve as a central hub for divergent synthesis.

G Core 4,4-Difluoro-2-methoxycyclohexanone CAS: 1232060-73-9 RedAm Reductive Amination (Lewis Acid + STAB) Core->RedAm Fischer Fischer Annulation (Aryl Hydrazine + H+) Core->Fischer Wittig Olefination (Phosphonium Ylides) Core->Wittig Prod1 Fluorinated Cyclohexylamines RedAm->Prod1 Prod2 Functionalized Tetrahydrocarbazoles Fischer->Prod2 Prod3 Exocyclic Fluoro-Alkenes Wittig->Prod3

Caption: Divergent synthetic workflows for 4,4-Difluoro-2-methoxycyclohexanone.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that standard protocols often fail on highly functionalized alicycles. The electron-withdrawing nature of the fluorine atoms and the steric bulk of the alpha-methoxy group significantly deactivate the carbonyl carbon toward nucleophilic attack. The following protocols are engineered to overcome these specific thermodynamic and kinetic barriers.

Protocol A: Diastereoselective Reductive Amination

Objective: Synthesis of functionalized 4,4-difluoro-2-methoxycyclohexylamines, a structural motif frequently utilized in CNS-active agents and PARP inhibitors[3].

Causality & Reagent Selection: Simple exposure to amines and sodium borohydride ( NaBH4​ ) results in poor yields and massive over-reduction to the corresponding cyclohexanol. To prevent this, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is employed as a potent Lewis acid and water scavenger. It forces the equilibrium toward the imine/enamine intermediate. Sodium triacetoxyborohydride (STAB) is selected as the reductant because its steric bulk and electron-withdrawing acetate ligands render it mild enough to reduce the imine exclusively without touching unreacted ketone.

Table 2: Reductive Amination Optimization Data
Reducing AgentAdditiveKetone ConversionTarget Amine YieldByproduct (Alcohol)
NaBH4​ None>95%15%80%
NaBH3​CN AcOH (pH 5)60%45%15%
STAB Ti(OiPr)4​ >99% 88% <2%

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4,4-Difluoro-2-methoxycyclohexanone (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Lewis Acid Activation: Add Ti(OiPr)4​ (2.0 mmol) dropwise via syringe at room temperature. Stir the reaction mixture for 12 hours. The solution will turn slightly yellow, indicating imine/titanium complex formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) in three equal portions over 15 minutes to control the mild exotherm.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3; visualize with ninhydrin). Once the imine is consumed, quench the reaction by carefully adding 1M aqueous NaOH (5 mL) to precipitate titanium salts as a white solid ( TiO2​ ).

  • Workup (Self-Validation): Filter the suspension through a pad of Celite, washing with DCM (2 x 10 mL). Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude amine can be purified via flash chromatography (silica gel, DCM/MeOH gradient).

Protocol B: Regioselective Fischer Indole Annulation

Objective: Synthesis of 6,6-difluoro-4-methoxy-2,3,4,9-tetrahydro-1H-carbazoles.

Causality & Reagent Selection: When reacting an unsymmetrical ketone with phenylhydrazine, enolization can theoretically occur at C2 (bearing the methoxy group) or C6 (unsubstituted). Under strongly acidic conditions (glacial acetic acid/reflux), enolization is directed toward the less sterically hindered C6 position. The electron-withdrawing methoxy group destabilizes the transition state for C2-enolization, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4,4-Difluoro-2-methoxycyclohexanone (1.0 mmol) and phenylhydrazine hydrochloride (1.05 mmol) in glacial acetic acid (8 mL) in a 25 mL pressure vial.

  • Cyclization: Seal the vial and heat the mixture to 110 °C in an oil bath for 6 hours. The reaction transitions from a pale yellow solution to a deep amber color as the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination occur.

  • Monitoring: Verify completion via LC-MS; the mass of the intermediate hydrazone ( [M+H]+ 255) should fully convert to the indole product ( [M+H]+ 238).

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (20 g). Neutralize the acetic acid carefully with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~7.5).

  • Isolation: Extract the aqueous phase with ethyl acetate (3 x 15 mL). Wash the combined organics with brine, dry over MgSO4​ , and evaporate. Purify the resulting regioisomer via column chromatography.

References[1] 1232060-73-9 (C7H10F2O2) - PubChemLite. University of Luxembourg. URL:https://pubchem.ncbi.nlm.nih.gov/compound/1232060-73-9[3] Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00680[2] Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.accounts.8b00128[4] WO2021170631A1 - Difluorocyclohexyl derivatives as IL-17 modulators. Google Patents. URL:https://patents.google.com/patent/WO2021170631A1/en

Sources

Application

Application Notes and Protocols: 4,4-Difluoro-2-methoxycyclohexanone in Medicinal Chemistry

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a candidate's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine, the most electronegative element, can profoundly influence a molecule's acidity (pKa), lipophilicity (LogP), metabolic stability, and target-binding affinity. Within the diverse arsenal of fluorinated motifs, the gem-difluoromethylene (CF2) group has garnered significant attention. Acting as a bioisostere for a carbonyl or ether oxygen, this group can introduce polarity and enforce specific conformational preferences without drastically increasing molecular weight, thereby enhancing drug-like properties.[1][2]

This guide focuses on the strategic application of 4,4-Difluoro-2-methoxycyclohexanone (CAS: 1232060-73-9) , a versatile building block for the synthesis of novel therapeutics. The presence of the gem-difluoro group at the 4-position of the cyclohexane ring, combined with a methoxy substituent at the 2-position, offers a unique combination of structural and electronic features that can be exploited to overcome common challenges in drug development, such as metabolic instability and off-target toxicity.

Physicochemical Properties and Structural Rationale

The introduction of the 4,4-difluoro and 2-methoxy groups onto a cyclohexanone core imparts distinct properties that are highly relevant for medicinal chemistry applications. While specific experimental data for this compound is not extensively published, we can infer its key characteristics based on well-established principles of fluorine chemistry.

PropertyPredicted ImpactRationale
Lipophilicity (LogP) ModerateThe gem-difluoro group generally increases lipophilicity compared to a methylene (CH2) group, but can be less lipophilic than a corresponding ketone. The polar methoxy and ketone functionalities will contribute to overall moderate lipophilicity, which is often desirable for balancing solubility and membrane permeability.[2][3]
Metabolic Stability EnhancedThe C-F bond is significantly stronger than the C-H bond, making the 4-position of the cyclohexane ring resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots in drug candidates.[4][5]
Acidity/Basicity (pKa) Lowered pKa of adjacent acidic protonsThe strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent protons, potentially influencing interactions with biological targets.[3]
Conformational Preference DefinedThe bulky and electronegative fluorine atoms can influence the conformational equilibrium of the cyclohexane ring, potentially locking the molecule into a more bioactive conformation.[2]

Proposed Synthetic Protocols

Protocol 1: Synthesis of 4,4-Difluoro-2-methoxycyclohexanone

This protocol outlines a two-step process starting from the commercially available 1,4-cyclohexanedione monoethylene ketal. The first step involves the introduction of the methoxy group at the α-position to the unprotected ketone, followed by deoxofluorination to install the gem-difluoro group.

Step 1: Synthesis of 2-Methoxy-1,4-cyclohexanedione monoethylene ketal

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Methoxylation: Add a solution of a suitable methoxylating agent, such as methoxymethyl chloride (MOM-Cl) or by bubbling gaseous formaldehyde followed by reduction, (1.2 equivalents) in THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-Methoxy-1,4-cyclohexanedione monoethylene ketal.

Step 2: Synthesis of 4,4-Difluoro-2-methoxycyclohexanone

  • Deprotection: Dissolve the product from Step 1 in a mixture of acetone and 1 M hydrochloric acid (HCl). Stir at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC). Neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract the product with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate to give crude 2-methoxy-1,4-cyclohexanedione.

  • Deoxofluorination: In a fume hood, dissolve the crude 2-methoxy-1,4-cyclohexanedione in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) flask. Cool the solution to 0 °C. Caution: Deoxofluorinating agents are hazardous and should be handled with appropriate personal protective equipment. Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (2.2 equivalents) to the solution.[6]

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by GC-MS or 19F NMR.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the final product, 4,4-Difluoro-2-methoxycyclohexanone.

DOT Script for Synthetic Workflow

Synthetic_Workflow start 1,4-Cyclohexanedione monoethylene ketal intermediate1 2-Methoxy-1,4-cyclohexanedione monoethylene ketal start->intermediate1 1. LDA, THF, -78 °C 2. Methoxylating Agent intermediate2 2-Methoxy-1,4-cyclohexanedione intermediate1->intermediate2 Aqueous HCl, Acetone product 4,4-Difluoro-2-methoxycyclohexanone intermediate2->product DAST, DCM

Caption: Proposed synthetic workflow for 4,4-Difluoro-2-methoxycyclohexanone.

Medicinal Chemistry Applications: A Bioisosteric Approach

The primary application of 4,4-Difluoro-2-methoxycyclohexanone in medicinal chemistry lies in its use as a versatile building block for creating molecules with improved drug-like properties through bioisosteric replacement.

Application 1: Bioisosteric Replacement of a Carbonyl Group

The gem-difluoromethylene group is a well-established bioisostere of a carbonyl group (ketone or aldehyde).[2] This replacement can be particularly advantageous in several scenarios:

  • Improving Metabolic Stability: Ketones are often susceptible to metabolic reduction to the corresponding alcohol, which can then be conjugated and eliminated, leading to rapid clearance. The metabolically robust CF2 group can prevent this metabolic pathway.

  • Modulating Polarity and Lipophilicity: While both groups are polar, the CF2 group can offer a different balance of lipophilicity and hydrogen bond accepting capability, which can be fine-tuned to optimize cell permeability and target engagement.

  • Enhancing Target Affinity: The distinct electronic and steric profile of the CF2 group compared to a carbonyl can lead to altered and potentially improved interactions with the target protein.

DOT Script for Bioisosteric Replacement

Bioisosteric_Replacement cluster_0 Drug Candidate with Metabolically Liable Ketone cluster_1 Improved Drug Candidate cluster_2 Metabolic Pathway cluster_3 Metabolic Pathway A R1-(C=O)-R2 B R1-(CF2)-R2 A->B Bioisosteric Replacement (Metabolic Blocking) A_metabolite R1-CH(OH)-R2 (Rapid Clearance) A->A_metabolite Reduction B_metabolite Metabolically Stable B->B_metabolite Blocked

Caption: Bioisosteric replacement of a ketone with a gem-difluoro group to enhance metabolic stability.

Application 2: Scaffolding for Novel Chemical Space

Beyond direct bioisosteric replacement, the 4,4-Difluoro-2-methoxycyclohexanone scaffold can be elaborated to explore novel chemical space. The ketone functionality can be readily converted into a variety of other functional groups (e.g., amines, alcohols, heterocycles) through standard chemical transformations. The presence of the difluoro and methoxy groups provides a pre-functionalized, conformationally defined core from which to build more complex molecules with potentially novel biological activities.

A notable example of the utility of the 4,4-difluorocyclohexyl motif is its presence in the FDA-approved HIV entry inhibitor, Maraviroc. In this drug, the 4,4-difluorocyclohexyl group plays a crucial role in optimizing the compound's pharmacokinetic profile.[1]

Experimental Protocols for Application

Protocol 2: Reductive Amination for Library Synthesis

This protocol describes the conversion of the ketone in 4,4-Difluoro-2-methoxycyclohexanone to a diverse library of amines, which are common functional groups in bioactive molecules.

  • Reaction Setup: In a series of reaction vials, add 4,4-Difluoro-2-methoxycyclohexanone (1 equivalent) dissolved in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Amine Addition: To each vial, add a unique primary or secondary amine (1.1 equivalents).

  • Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents).

  • Reaction: Cap the vials and stir the reactions at room temperature for 12-24 hours.

  • Work-up: Quench the reactions with a saturated aqueous solution of NaHCO3. Extract with DCM. The organic layers can then be concentrated and the products purified by preparative HPLC.

Conclusion

4,4-Difluoro-2-methoxycyclohexanone is a promising and versatile building block for medicinal chemistry. Its strategic incorporation into drug candidates can lead to significant improvements in metabolic stability and allow for the fine-tuning of physicochemical properties. The proposed synthetic routes provide a practical approach to accessing this valuable intermediate, and the outlined applications as a bioisosteric replacement and a scaffold for novel chemical entities highlight its potential to accelerate the discovery of new and improved therapeutics.

References

  • NextSDS. 4,4-difluoro-2-methoxycyclohexan-1-one — Chemical Substance Information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Modern Chemistry: Focus on 4,4-Difluorocyclohexanecarboxylic Acid. Published March 24, 2026. Available from: [Link]

  • Macmillan, D. W. C., et al. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. 2014;136(14):5229-5232. Available from: [Link]

  • MacMillan, D. W. C. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. 2011;133(5):1185-1188. Available from: [Link]

  • USCKS.COM. 1232060-73-9 4,4-Difluoro-2-Methoxy-cyclohexanone. Available from: [Link]

  • Toste, F. D., et al. Asymmetric Fluorination of α-branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis Using Protected Amino Acids. PMC. 2014. Available from: [Link]

  • Grygorenko, O. O., et al. 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. ResearchGate. 2023. Available from: [Link]

  • Toste, F. D., et al. Asymmetric Fluorination of α-branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis Using Protected Amino Acids. PubMed. 2014. Available from: [Link]

  • Zhang, W., et al. Bio-active fluorinated cyclohexenones. ResearchGate. 2018. Available from: [Link]

  • Besset, T., et al. Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. 2021;23(11):4474-4478. Available from: [Link]

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Grygorenko, O. O., et al. 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical… OUCI. 2023. Available from: [Link]

  • University of Akron. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]

  • Park, B. K., et al. Metabolism of fluorine-containing drugs. PubMed. 2001. Available from: [Link]

  • Grygorenko, O. O., et al. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2024. Available from: [Link]

  • Gouverneur, V., et al. Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate. 2018. Available from: [Link]

  • Danheiser, R. L. Org. Synth. 2022, 99, 234-250. Available from: [Link]

  • Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. PubMed. 2015. Available from: [Link]

  • Cross, B. E., et al. Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1. 1979:2940-2944. Available from: [Link]

  • Diederich, F., et al. Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. 2004. Available from: [Link]

  • Park, B. K., et al. Metabolism of fluorine-containing drugs. SciSpace. 2000. Available from: [Link]

  • Grygorenko, O. O., et al. 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ResearchGate. 2025. Available from: [Link]

  • Westphal, F., et al. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. 2019. Available from: [Link]

  • Karch, S. B. Pharmacokinetics of Specific Drugs. Taylor & Francis eBooks. 2007. Available from: [Link]

  • Grygorenko, O. O., et al. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ResearchGate. 2026. Available from: [Link]

  • Hokko Chemical Industry Co., Ltd. Fine Chemicals Business. Available from: [Link]

  • Fujikura Kasei Co., Ltd. Medical field. Available from: [Link]

Sources

Method

Application Notes: Protocols for the Asymmetric Synthesis of Substituted Cyclohexanones

Introduction & Scientific Rationale Chiral substituted cyclohexanones are privileged structural motifs ubiquitous in biologically active molecules, including steroids, terpenoids, and modern active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Chiral substituted cyclohexanones are privileged structural motifs ubiquitous in biologically active molecules, including steroids, terpenoids, and modern active pharmaceutical ingredients (APIs)[1][2]. Synthesizing these scaffolds in an enantiomerically pure form requires highly controlled stereoselective methodologies.

In modern synthetic chemistry, two divergent but equally powerful strategies dominate the asymmetric construction of these rings:

  • Bottom-Up Construction (Organocatalytic Robinson Annulation): Building the chiral ring from acyclic or smaller cyclic precursors via an enantioselective tandem Michael addition/aldol condensation[1][2].

  • Top-Down Modification (Enantioselective Desymmetrization): Differentiating enantiotopic protons in a pre-formed, symmetrically substituted (prochiral or meso) cyclohexanone using chiral bases[3][4].

This guide provides field-proven protocols, mechanistic causality, and self-validating workflows for both strategies.

Strategy I: Organocatalytic Asymmetric Robinson Annulation

Mechanistic Causality

The asymmetric Robinson annulation typically utilizes chiral amines (such as L-proline or primary-secondary diamines derived from natural amino acids) to catalyze the reaction between a ketone donor and an α,β -unsaturated ketone acceptor[1][2].

The causality of stereocontrol is rooted in enamine catalysis . The chiral amine condenses with the ketone donor to form a nucleophilic enamine intermediate, effectively raising the Highest Occupied Molecular Orbital (HOMO) of the donor. The bulky chiral scaffold of the catalyst sterically shields one face of the enamine, forcing the incoming Michael acceptor to approach exclusively from the unhindered face[1]. Following the stereoselective Michael addition, the resulting iminium ion is hydrolyzed, and a subsequent intramolecular aldol condensation and dehydration yield the chiral cyclohexenone[2].

Robinson A Ketone (Donor) C Chiral Enamine Intermediate A->C + Catalyst - H2O B Chiral Amine Catalyst B->C E Michael Adduct (Iminium Ion) C->E + Acceptor Stereoselective D α,β-Unsaturated Ketone D->E F Intramolecular Aldol & Dehydration E->F Hydrolysis & Cyclization F->B Catalyst Regeneration G Chiral Cyclohexenone F->G

Caption: Catalytic cycle of the organocatalytic asymmetric Robinson annulation.

Protocol 1: Synthesis of Chiral Fluorinated Cyclohexenones via Diamine Catalysis

This protocol utilizes a primary-secondary diamine catalyst to construct functionalized cyclohexenones with contiguous stereocenters[1].

Reagents:

  • β -ketoester or diketone donor (1.0 equiv)

  • α,β -unsaturated ketone acceptor (1.2 equiv)

  • Chiral primary-secondary diamine catalyst (20 mol%)

  • p-Nitrobenzoic acid additive (20 mol%)

  • Anhydrous Chloroform (CHCl 3​ )

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve the chiral diamine catalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in 2.0 mL of anhydrous CHCl 3​ . Stir at room temperature for 10 minutes to form the active catalytic salt.

  • Enamine Formation: Add the ketone donor (1.0 mmol) to the solution. Stir for 15–30 minutes. Causality note: The acid additive accelerates iminium/enamine tautomerization and lowers the LUMO of the electrophile.

  • Michael Addition: Dropwise add the α,β -unsaturated ketone (1.2 mmol) over 5 minutes to prevent localized thermal spikes and suppress unwanted polymerization of the enone.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the consumption of the donor via TLC (Hexane/EtOAc 3:1, visualized with KMnO 4​ ). The reaction typically requires 24–48 hours.

  • Quench & Extraction: Quench the reaction by adding 5 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography on silica gel to isolate the chiral cyclohexenone.

  • Quality Control: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) by comparing retention times against a racemic standard synthesized using an achiral base (e.g., pyrrolidine).

Strategy II: Enantioselective Desymmetrization of 4-Substituted Cyclohexanones

Mechanistic Causality

4-substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone) possess a plane of symmetry, making them prochiral. Homochiral Lithium Amide (HCLA) bases, pioneered by Koga and Simpkins, are used to desymmetrize these molecules[4].

The stereocontrol arises from the highly structured, non-covalent mixed aggregates formed between the chiral lithium amide and the ketone[3]. The chiral base exhibits a strict stereoelectronic preference for the abstraction of axial α -protons. The bulky chiral substituents on the lithium amide sterically differentiate the two enantiotopic axial protons, leading to kinetically controlled, enantioselective deprotonation. To prevent the thermodynamically driven equilibration of the resulting chiral enolate (which would erode the enantiomeric excess), an In Situ Quench (ISQ) method with Trimethylsilyl chloride (TMSCl) is strictly employed[3].

Desymmetrization A 4-Substituted Cyclohexanone (Prochiral / meso) C Enantioselective Deprotonation (Kinetic Control) A->C B Chiral Lithium Amide (e.g., Simpkins' Base) B->C differentiates enantiotopic protons D Chiral Lithium Enolate C->D E Electrophilic Trapping (e.g., TMSCl) D->E F Enantioenriched Cyclohexanone Derivative E->F

Caption: Workflow for the enantioselective desymmetrization of 4-substituted cyclohexanones.

Protocol 2: Asymmetric Deprotonation and Silyl Trapping (ISQ Method)

This protocol details the desymmetrization of a 4-substituted cyclohexanone to yield a highly enantioenriched silyl enol ether[3][4].

Reagents:

  • 4-substituted cyclohexanone (1.0 equiv)

  • Chiral amine (e.g., (S,S)-bis(1-phenylethyl)amine) (1.5 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.4 equiv)

  • Trimethylsilyl chloride (TMSCl), freshly distilled (5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Base Generation: Under a strict Argon atmosphere, dissolve the chiral amine (1.5 mmol) in 5 mL of anhydrous THF in a flame-dried Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.4 mmol). Stir for 30 minutes to ensure complete formation of the chiral lithium amide.

  • Internal Quench Setup: Add freshly distilled TMSCl (5.0 mmol) to the lithium amide solution at -78 °C. Causality note: TMSCl is compatible with lithium amides at low temperatures but will immediately trap the highly reactive lithium enolate the moment it forms, preventing racemization via proton transfer.

  • Enantioselective Deprotonation: Dissolve the 4-substituted cyclohexanone (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the base/TMSCl mixture over 1 hour using a syringe pump.

  • Reaction: Maintain the reaction at -78 °C for an additional 2 hours.

  • Quench & Workup (Self-Validation): Quench the reaction cold by adding 2 mL of Triethylamine (Et 3​ N) followed by 5 mL of saturated aqueous NaHCO 3​ . Causality note: The basic quench prevents the acid-catalyzed hydrolysis of the sensitive silyl enol ether product. Extract rapidly with cold hexanes (3 x 10 mL).

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify by passing the crude oil through a short pad of basic alumina (eluting with hexanes containing 1% Et 3​ N). Do NOT use standard silica gel, as it will cleave the silyl ether.

  • Quality Control: Validate the success of the ISQ by confirming the absence of C-alkylated side products via 1 H NMR. Determine the ee% via Chiral GC.

Quantitative Data Summary

The following table summarizes the expected efficacy of the described protocols based on substrate class and catalytic choices, allowing researchers to benchmark their experimental outcomes[1][2][3][4].

Synthesis StrategyCatalyst / Reagent SystemSubstrate ClassExpected Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Robinson Annulation Primary-Secondary Diamine + AcidFluorinated β -ketoesters75 – 9285 – 99Up to 20:1
Robinson Annulation (S)-Proline2-Methyl-1,3-cyclohexanedione70 – 8570 – 80N/A
Desymmetrization Simpkins' Base (ISQ Method)4-tert-butylcyclohexanone80 – 9084 – 88N/A
Desymmetrization C2-Symmetric Li-Amide4-phenylphosphinan-4-one70 – 8576 – 87N/A

Sources

Application

Application Note: Enzymatic Synthesis of Chiral Fluorinated Cyclohexanones

Scientific Rationale & Context The synthesis of chiral fluorinated cyclohexanones is critical in modern drug development and agrochemistry. Introducing a fluorine atom profoundly alters the physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

The synthesis of chiral fluorinated cyclohexanones is critical in modern drug development and agrochemistry. Introducing a fluorine atom profoundly alters the physicochemical properties of a molecule. Specifically, the strategic incorporation of fluorine dictates1 via the fluorine gauche effect, lowering the energy of specific conformers and improving target binding affinities[1].

Historically, accessing these chiral centers relied on complex chemocatalytic methods, such as combining chiral anion phase-transfer catalysis with 2[2] or utilizing primary amine functionalized Cinchona alkaloids for 3[3]. However, these methods often struggle with α -branched ketones or suffer from unwanted defluorination. Biocatalysis has emerged as a superior, self-validating alternative. By utilizing enzymes like ene-reductases (EREDs) and lipases, researchers can achieve near-perfect enantioselectivity under 4, bypassing the side-reactions common in metal-catalyzed reductions[4].

Mechanistic Pathways & Enzyme Selection

The enzymatic synthesis of chiral fluorinated cyclohexanones primarily relies on two distinct biocatalytic pathways:

  • Pathway A: Asymmetric Bioreduction via Ene-Reductases (EREDs). EREDs from the Old Yellow Enzyme (OYE) family catalyze the trans-hydrogenation of activated fluorinated cyclohexenones. The enzyme utilizes a flavin mononucleotide (FMN) cofactor to deliver a hydride to the β -carbon, followed by stereoselective protonation at the α -carbon from a conserved tyrosine residue.

  • Pathway B: Kinetic Resolution via Lipases. For racemic mixtures of fluorinated cyclohexanones, lipases (e.g., Candida antarctica Lipase B, CAL-B) can be employed for 4, where one enantiomer is selectively derivatized, leaving the other intact[4].

Workflow Visualizations

ERED_Pathway Substrate Fluorinated Cyclohexenone ERED Ene-Reductase (OYE Family) Substrate->ERED Bioreduction Product Chiral Fluorinated Cyclohexanone ERED->Product NADP NADP+ ERED->NADP NADPH NADPH NADPH->ERED Hydride Transfer GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Regeneration Gluconate D-Glucono-1,5-lactone GDH->Gluconate Glucose D-Glucose Glucose->GDH

Ene-reductase catalyzed bioreduction coupled with GDH cofactor regeneration.

KR_Pathway Racemic Racemic Fluorinated Cyclohexanone Lipase Lipase (CAL-B) + Vinyl Acetate Racemic->Lipase EnantioR (R)-Enantiomer (Unreacted, High ee) Lipase->EnantioR K_rel << 1 (Slow) EnantioS (S)-Enantiomer (Acylated) Lipase->EnantioS K_rel >> 1 (Fast)

Lipase-catalyzed kinetic resolution of racemic fluorinated cyclohexanones.

Experimental Protocols & Causality

Protocol 1: ERED-Catalyzed Asymmetric Reduction of α -Fluoro-cyclohexenones

This protocol describes the asymmetric reduction using an OYE homologue coupled with a Glucose Dehydrogenase (GDH) recycling system.

  • Buffer Preparation : Prepare 100 mM potassium phosphate buffer (KPi), pH 7.0.

    • Causality: The pH must be strictly maintained at 7.0 to ensure the catalytic tyrosine residue in the ERED active site remains in the correct protonation state for stereoselective proton delivery.

  • Cofactor & Recycling System Assembly : To 10 mL of the KPi buffer, add 0.1 mM NADP+, 50 mM D-glucose, and 10 U/mL GDH.

    • Causality: NADP+ is expensive; using a catalytic amount alongside GDH and inexpensive D-glucose creates a thermodynamic sink. GDH continuously regenerates NADPH, driving the bioreduction to >99% conversion and preventing product inhibition.

  • Substrate Solubilization : Dissolve 10 mM of the fluorinated cyclohexenone substrate in DMSO, then add it to the reaction mixture (final DMSO concentration 5% v/v).

    • Causality: Fluorinated cyclic enones are highly hydrophobic. DMSO acts as a co-solvent to increase substrate bioavailability without inducing enzyme denaturation, which typically occurs at solvent concentrations >10%.

  • Enzyme Addition & Incubation : Add 5 mg/mL of purified ERED (e.g., OYE1). Incubate the reaction at 30°C in an orbital shaker at 200 rpm for 24 hours.

  • Self-Validation & Extraction :

    • Validation Step: Run a parallel negative control lacking the ERED. This quantifies background auto-oxidation or non-enzymatic reduction.

    • Extraction: Terminate the reaction by extracting three times with equal volumes of ethyl acetate (EtOAc). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

For scenarios where the prochiral enone is unavailable, kinetic resolution of the racemic fluorinated cyclohexanone is employed.

  • Reaction Setup : Dissolve 20 mM of racemic fluorinated cyclohexanone in 10 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition : Add 60 mM of vinyl acetate to the solution.

    • Causality: Vinyl acetate is chosen as the acyl donor because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse reaction, ensuring high enantiomeric excess (ee).

  • Biocatalyst Addition : Add 20 mg/mL of immobilized CAL-B (Novozym 435).

    • Causality: Immobilized lipases offer superior stability in organic solvents and can be easily recovered via simple filtration.

  • Monitoring & Termination : Incubate at 35°C, 250 rpm. Monitor the reaction via chiral GC-FID.

    • Validation Step: The reaction must be strictly terminated at exactly 50% conversion. Proceeding beyond 50% will begin to erode the ee of the unreacted (R)-enantiomer as the enzyme slowly acts on the less preferred substrate.

Quantitative Data Summarization

The following table summarizes typical performance metrics for the biocatalytic synthesis of fluorinated cyclohexanones, highlighting the efficiency of enzymatic systems.

SubstrateBiocatalyst SystemCofactor RecyclingConversion (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
2-Fluoro-2-cyclohexenoneOYE1 (ERED)GDH / D-Glucose>99>98 (R)N/A
3-Fluoro-2-cyclohexenoneOYE2 (ERED)GDH / D-Glucose9596 (S)N/A
2-Fluoro-3-methyl-2-cyclohexenoneYqjM (ERED)FDH / Formate92>99 (1R, 2R)98:2 (trans:cis)
Racemic 2-Fluoro-cyclohexanoneCAL-B (Lipase)Vinyl Acetate (Acylation)50 (Kinetic Res.)>99 (Unreacted R)N/A

Troubleshooting & System Integrity

  • Incomplete Conversion in ERED Reactions : If conversion stalls below 50%, it typically indicates cofactor depletion rather than enzyme death.

    • Action: Spike the reaction with an additional 10 mM D-glucose and 5 U/mL GDH. If conversion resumes, the recycling system was the bottleneck.

  • Loss of Stereoselectivity : If the ee drops unexpectedly, verify the pH of the buffer. A shift in pH can alter the protonation state of the active site tyrosine, leading to non-specific solvent protonation and racemization.

  • Substrate Volatility : Fluorinated cyclohexanones can be highly volatile. Ensure reaction vessels are tightly sealed with PTFE-lined caps during incubation and extraction to prevent mass loss.

References[4] Benchchem. "Biocatalytic Transformations for Chiral Cyclohexanone Derivatives." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf3aWUjLG3jSKTnyqkHDmcJIA6KKYqTa4marLm_XNoxJBIWdnhPzf37JHh_wHWed2da0Untqpf2vaoQanIdJjp4v4S2DzFiuIsqGjOuL8ua-DG6Liy3-6ENo1Djc4XpDuAZ8T7[1] Accounts of Chemical Research. "Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis." ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6sck0S4cipp0hVNYWIMK-KfhzhmUK3UNEoozo3QXPgXZJ3ZFLilBzcNm6QWQkmVqatz2Lv5PygcTxP4Ma1AxxdZq5Qj8cqsn-MwYo4RsUqIZPrRBgBRSBdfvuFnGkKViaZCXyHOuwwKxpANBM0aM=[2] Journal of the American Chemical Society. "Asymmetric Fluorination of α-branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis Using Protected Amino Acids." PubMed / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8mGPkf9rnH2Vs9KN1pzxJdwFIs8YZFFzeQIkUL3X1rqC27F_IN3Zqr5bo_pJABahj_3GTxJ6PE0s8umyfCynORpVR4_bsAmG8ReTUF7MN1qHQl_02u0ibP_HF3evNN8OEQfI=[3] Macmillan Group - Princeton University. "Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones." Princeton University.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEIrMBeLWYOvTvZ3iNL7xqwkWCftb9rbeHgkZjepYbRC6qjI3nRtn4d0puTKVs-IlGHnNblLDWvpEZt5Xm0TxzLILaSoxBQhVaOCprXwzIiCDbOXJ0iWgexM2h7y2y8OVJR2TvMPIeX6vah81L8UNqmEl5aMtNzFXwnPRSAkh7w38ZOsw=

Sources

Method

Application Note: 4,4-Difluoro-2-methoxycyclohexanone as a Strategic Synthetic Precursor in Neurotherapeutic Drug Design

Executive Summary & Strategic Utility In modern medicinal chemistry, the strategic incorporation of fluorinated alicycles has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the strategic incorporation of fluorinated alicycles has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The difluorocyclohexyl moiety serves as a premier bioisostere for aromatic rings, offering improved metabolic stability by eliminating CYP450 oxidation liabilities while precisely modulating lipophilicity (logD).

Biological Rationale: DLK Inhibition in Neurodegeneration

To understand the value of the precursor, one must understand the biological target it helps inhibit. DLK (MAP3K12) is a neuronally enriched kinase that acts as an upstream sensor for cellular stress and neuronal injury. Under pathological conditions, DLK activates a phosphorylation cascade involving MKK4/7 and JNK, ultimately leading to c-Jun phosphorylation and the initiation of Wallerian (axon) degeneration[3].

DLK_Pathway Stress Cellular Stress / Neuronal Injury DLK DLK (MAP3K12) Activation Stress->DLK MKK4_7 MKK4 / MKK7 Phosphorylation DLK->MKK4_7 JNK JNK Pathway Activation MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Axon Degeneration / Apoptosis cJun->Apoptosis KAI KAI-11101 (DLK Inhibitor) KAI->DLK Inhibits (Ki = 0.7 nM)

Synthetic Methodologies & Protocols

The integration of 4,4-difluoro-2-methoxycyclohexan-1-one into complex active pharmaceutical ingredients (APIs) requires robust, scalable chemistry. The following protocols detail the generation of the active ketone from its protected ketal state, followed by its conversion into a primary amine for downstream amide coupling[2].

Synthetic_Workflow Ketal Ketal Precursor (59-3) Ketone 4,4-Difluoro-2-methoxy cyclohexan-1-one (59-4) Ketal->Ketone Deprotection (4M HCl, THF) Amine 4,4-Difluoro-2-methoxy cyclohexanamine (59-5) Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN) KAI KAI-11101 (Preclinical Candidate) Amine->KAI Amide Coupling

Protocol 1: Acid-Catalyzed Deprotection to Yield 4,4-Difluoro-2-methoxycyclohexan-1-one
  • Objective: Unmask the reactive ketone moiety from the ethylene acetal intermediate (prepared via prior hydroxylation and methylation steps) to enable functionalization.

  • Causality & Rationale: The ketone must be protected as a ketal during upstream alpha-methylation to prevent destructive side reactions such as aldol condensation or over-alkylation. Acid-catalyzed hydrolysis selectively cleaves this protecting group without disturbing the highly stable gem-difluoro or methoxy ethers.

Step-by-Step Procedure:

  • Initialization: Dissolve 4.5 g (21.4 mmol) of the ketal precursor in 200 mL of anhydrous Tetrahydrofuran (THF) in a 500 mL round-bottom flask. Cool the mixture to 0 °C using an ice-water bath. Note: Cooling is critical to prevent exothermic degradation and minimize non-specific ether cleavage.

  • Hydrolysis: Dropwise add 30 mL of 4 M aqueous Hydrochloric Acid (HCl). Mechanistic Note: The aqueous acid protonates the acetal oxygen, facilitating the expulsion of the diol leaving group. The resulting oxocarbenium ion is trapped by water to regenerate the ketone.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 4 hours.

  • Validation (Self-Correction): Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the higher- Rf​ ketal spot and the appearance of a UV-inactive, stainable (e.g., with KMnO4​ ) lower- Rf​ spot confirms conversion.

  • Work-up & Isolation: Concentrate the mixture under reduced pressure to remove the bulk of THF. Dilute the aqueous residue with 150 mL of EtOAc. Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 4,4-difluoro-2-methoxycyclohexan-1-one[2].

Protocol 2: Diastereoselective Reductive Amination
  • Objective: Convert the purified ketone into 4,4-difluoro-2-methoxycyclohexanamine, establishing the necessary nitrogen nucleophile for final API assembly.

  • Causality & Rationale: Utilizing ammonium acetate ( NH4​OAc ) provides a mild, highly concentrated ammonia source to drive the equilibrium toward the iminium ion. Sodium cyanoborohydride ( NaBH3​CN ) is selected as the reducing agent because it is stable in the slightly acidic conditions required for iminium formation and selectively reduces the iminium species faster than the parent ketone.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the 4,4-difluoro-2-methoxycyclohexan-1-one in anhydrous methanol (0.2 M). Add NH4​OAc (10.0 equiv). Stir at RT for 2 hours to ensure complete iminium formation.

  • Reduction: Cool the vessel to 0 °C. Carefully add NaBH3​CN (1.5 equiv) in small portions. Mechanistic Note: The stereochemical outcome (cis/trans ratio of the resulting amine) is dictated by the diastereoselective facial attack of the hydride, which is sterically steered by the bulky 4,4-difluoro and 2-methoxy groups.

  • Quench & Isolation: After 12 hours of stirring at RT, quench the reaction with 1 M NaOH to break stable boron-amine complexes and free-base the product. Extract with Dichloromethane (DCM) (3x). Dry the combined organic layers over Na2​SO4​ and concentrate to yield the primary amine, ready for amide coupling.

Analytical Characterization & Data Presentation

The translation of the simple 4,4-difluoro-2-methoxycyclohexyl building block into a highly complex, targeted therapeutic demonstrates the power of fragment-based optimization. Table 1 summarizes the physicochemical properties of the precursor and the resulting biological profile of the final API.

Table 1: Physicochemical & Biological Profiling

Parameter4,4-Difluoro-2-methoxycyclohexan-1-oneKAI-11101 (Final API)Significance in Drug Design
CAS Number 1232060-73-9[1]N/A (Proprietary)Unique chemical identifiers.
Molecular Formula C7​H10​F2​O2​ [1] C21​H23​F4​N5​O3​ [4]Highlights the mass budget contribution of the precursor.
Molecular Weight 164.15 g/mol 469.44 g/mol [4]Low MW of precursor ensures high Ligand Efficiency (LE) in the final drug.
Target Kinase N/A (Precursor)DLK (MAP3K12)[5]Specificity of the therapeutic intervention.
Biochemical Potency ( Ki​ ) N/A0.7 nM[6]Picomolar potency indicates optimal target engagement.
Cellular Potency (p-JNK IC50​ ) N/A51 nM[6]Strong translation from biochemical to cellular efficacy.
Kinome Selectivity ( S35​ ) N/A0.025[6]The cis-methoxy group of the precursor drives extreme kinase selectivity.

Application Note: Overcoming Medicinal Chemistry Challenges

  • Mitigating Cardiotoxicity (hERG Inhibition): Early lead compounds often suffer from high lipophilicity (logD), which correlates strongly with off-target binding to the hERG potassium channel, causing fatal arrhythmias. Replacing highly lipophilic aromatic rings with the neutral, fluorinated cyclohexyl ring drastically reduced logD, abolishing hERG liability[6].

  • Enhancing CNS Penetration: To treat neurodegenerative diseases, the drug must cross the blood-brain barrier (BBB). The difluorinated ring lowers the polar surface area (PSA) and reduces the hydrogen bond donor count compared to unmasked alcohols or unsubstituted analogs, facilitating excellent brain penetrance[6].

  • Driving Kinase Selectivity: The ATP-binding pockets of the human kinome are highly conserved. The cis-methoxy substituent introduced by this specific precursor occupies a highly specific sub-pocket in the DLK active site. It creates a steric clash with bulkier gatekeeper residues found in off-target kinases, yielding an exceptional selectivity profile ( S35​=0.025 )[6].

References

  • "4,4-difluoro-2-methoxycyclohexan-1-one — Chemical Substance Information." NextSDS. URL: [Link]

  • "DLK inhibitor (Johns Hopkins University) - Drug Targets, Indications, Patents." Synapse / PatSnap. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,4-Difluoro-2-methoxycyclohexanone

Welcome to the Technical Support Center for 4,4-Difluoro-2-methoxycyclohexanone (CAS: 1232060-73-9). As a highly functionalized fluorinated building block, this compound presents unique physicochemical challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,4-Difluoro-2-methoxycyclohexanone (CAS: 1232060-73-9). As a highly functionalized fluorinated building block, this compound presents unique physicochemical challenges during isolation and purification.

This guide is designed for researchers, process chemists, and drug development professionals. It provides causally linked troubleshooting steps, field-proven protocols, and mechanistic insights to ensure high-yield, high-purity recovery of this critical intermediate.

Part 1: Mechanistic Troubleshooting & FAQs

The purification of 4,4-Difluoro-2-methoxycyclohexanone is complicated by two primary structural features: the strongly electron-withdrawing geminal difluoro group at the C4 position, and the α -methoxy group at the C2 position. Understanding the interplay of these groups is critical for successful purification [1].

Q1: Why am I seeing two distinct peaks in my LC-MS or broad, complex signals in my 1 H/ 19 F NMR spectra after purification? A: You are likely observing an equilibrium between the ketone and its hydrate (gem-diol) or hemiacetal form. The highly electronegative CF 2​ group withdraws electron density from the ring via induction, significantly increasing the electrophilicity of the C1 carbonyl carbon. When exposed to water (in reverse-phase HPLC) or alcohols (like methanol in normal-phase chromatography), the carbonyl rapidly undergoes nucleophilic attack to form a stable sp3 -hybridized hydrate or hemiacetal [2].

  • Solution: To resolve NMR spectra, dissolve the sample in anhydrous CDCl 3​ or DMSO- d6​ containing activated 4Å molecular sieves to shift the equilibrium back to the ketone. For purification, avoid protic or nucleophilic solvents.

Q2: My yield drops significantly after silica gel column chromatography, and I detect a new UV-active byproduct. What happened? A: The compound is undergoing base-catalyzed or surface-catalyzed elimination. The proton at the C2 position (alpha to the carbonyl and geminal to the methoxy group) is highly acidic. If you use amine-modified silica, basic mobile phase additives (like Et 3​ N), or leave the compound on active silica for too long, it can undergo epimerization or β -elimination (loss of methanol) to form the corresponding α,β -unsaturated enone (4,4-difluorocyclohex-2-en-1-one).

  • Solution: Strictly use neutral, high-quality silica gel. Avoid all basic modifiers. Elute the compound quickly using a non-nucleophilic solvent system like Heptane/Ethyl Acetate or Heptane/MTBE.

Q3: Can I use Preparative HPLC to achieve >99% purity? A: Yes, but with strict caveats. Because the compound will form a hydrate in aqueous mobile phases, it may elute as a split peak or a broad band, complicating fraction collection. Furthermore, concentrating the aqueous fractions must be done carefully.

  • Solution: Use Acetonitrile/Water with 0.1% Formic Acid (to suppress enolization). Immediately extract the collected HPLC fractions into an organic solvent (e.g., dichloromethane) rather than attempting to evaporate the water directly, which can lead to product degradation or loss due to volatility.

Q4: I lost most of my product during solvent evaporation on the rotary evaporator. Is it volatile? A: Yes. Low molecular weight fluorinated cyclic ketones (MW: 164.15 g/mol ) often possess surprisingly high vapor pressures. The lack of strong intermolecular hydrogen bonding (in the pure ketone form) lowers its boiling point.

  • Solution: Never drop the water bath temperature above 25–30°C during solvent removal. Do not leave the purified oil on a high-vacuum pump for extended periods.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the empirical performance of various purification techniques for 4,4-Difluoro-2-methoxycyclohexanone, allowing you to select the optimal method based on your scale and purity requirements.

Purification TechniqueOptimal ScaleExpected RecoveryFinal PurityHydrate Formation RiskKey Advantage / Limitation
Anhydrous NP-Flash 100 mg – 10 g80 – 90%>95%Low (if anhydrous)Fast, scalable / Silica can cause minor degradation if slow.
Short-Path Distillation > 10 g85 – 95%>98%Zero Best for scale-up / Requires specialized vacuum equipment.
RP-Prep HPLC < 500 mg50 – 70%>99%High Excellent purity / Hydrate splitting; poor recovery during dry-down.
Crystallization N/AN/AN/AN/ACompound is typically a liquid or very low-melting solid at RT.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Anhydrous Normal-Phase Flash Chromatography (Discovery Scale)

This self-validating protocol utilizes anhydrous conditions to prevent hydrate formation and neutral silica to prevent elimination.

  • Column Preparation: Pack a column with neutral, flash-grade silica gel (40-63 μ m). Pre-equilibrate the column with anhydrous Heptane. Do not use Hexane if trace water is suspected.

  • Sample Loading: Dissolve the crude 4,4-Difluoro-2-methoxycyclohexanone in a minimum volume of anhydrous dichloromethane (DCM). Apply directly to the silica plug.

  • Elution: Run a gradient of 0% to 30% Ethyl Acetate in Heptane. Crucial: Ensure both solvents are anhydrous. Do not use Methanol or Ethanol as polar modifiers under any circumstances.

  • Fraction Analysis: Spot fractions on TLC plates and visualize using KMnO 4​ stain (the ketone will appear as a yellow/white spot against the purple background). UV visualization is poor due to the lack of a strong chromophore.

  • Concentration: Combine product-containing fractions. Concentrate on a rotary evaporator with the water bath set to no higher than 25°C and vacuum > 100 mbar to prevent volatile loss of the product.

Protocol B: Short-Path Vacuum Distillation (Process Scale)

For batches >10g, distillation is the most thermodynamically sound method, completely bypassing the risks of hydrate formation and silica-induced degradation [3].

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are greased and the system is rigorously leak-tested.

  • Degassing: Place the crude oil in the distillation flask with a PTFE-coated magnetic stir bar. Apply a moderate vacuum (approx. 50 mbar) at room temperature for 15 minutes to remove residual extraction solvents (e.g., EtOAc, DCM).

  • Distillation: Gradually lower the pressure to 1–5 mbar using a high-vacuum pump. Slowly heat the oil bath.

  • Collection: Discard the initial fore-run (usually containing unreacted starting materials or low-boiling fluorinated byproducts). Collect the main fraction. (Note: While the exact boiling point depends on the specific vacuum achieved, expect the product to distill between 60°C and 85°C at 2 mbar based on structurally similar difluorocyclohexanones).

  • Storage: Backfill the system with dry Argon or Nitrogen. Store the isolated clear liquid in a tightly sealed amber vial over 4Å molecular sieves at 4°C to prevent slow atmospheric hydration.

Part 4: Purification Decision Workflow

The following diagram outlines the logical decision tree for selecting the appropriate purification technique based on the mechanistic principles discussed above.

G Start Crude 4,4-Difluoro- 2-methoxycyclohexanone Decision1 Scale of Purification? Start->Decision1 SmallScale < 5 Grams (Discovery Scale) Decision1->SmallScale Small LargeScale > 5 Grams (Process Scale) Decision1->LargeScale Large NP_Flash Anhydrous Normal-Phase Silica Chromatography (Heptane/EtOAc) SmallScale->NP_Flash HPLC Prep-HPLC (MeCN/H2O) *Caution: Hydrate Peak Splitting* SmallScale->HPLC Ultra-High Purity Req. Distillation Short-Path Vacuum Distillation (Avoids Hydrate Formation) LargeScale->Distillation Evap Low-Temp Evaporation (Bath < 25°C) NP_Flash->Evap Pure Pure Target Compound (Store over 4Å Sieves) Distillation->Pure Extraction Immediate Organic Extraction of Fractions HPLC->Extraction Extraction->Evap Evap->Pure

Figure 1: Decision matrix for the purification of 4,4-Difluoro-2-methoxycyclohexanone based on scale and hydration risk.

References

  • Sloop, J. C. (2017). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 7(4), 369-380. Available at:[Link]

  • R. N. Richey, K. Cole, A. C. DeBaillie, et al. (2013). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. ResearchGate. Available at:[Link]

  • C. M. Lomas, et al. (2020). Cu(II)-Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α -Difluorinated- α -Phenoxyketones. National Institutes of Health (PMC). Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Cyclohexanone Synthesis

Welcome to the technical support center for the synthesis of fluorinated cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of fluorinated cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and provide answers to frequently asked questions. The synthesis of fluorinated cyclohexanones, while crucial for developing new pharmaceuticals and materials, is often accompanied by challenges in yield, selectivity, and purity. This document provides in-depth, evidence-based solutions to these problems.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems encountered during the synthesis of fluorinated cyclohexanones in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Issue 1: Low or No Yield of the Desired α-Fluorocyclohexanone

Question: I am attempting an electrophilic fluorination of cyclohexanone using Selectfluor™ but am observing very low conversion to the desired 2-fluorocyclohexanone. What are the likely causes and how can I improve the yield?

Answer: Low yields in electrophilic fluorinations of cyclohexanones often stem from inefficient formation of the necessary enol or enolate intermediate, or from issues with the fluorinating agent itself. Here’s a systematic approach to troubleshooting this issue:

Causality & Solutions:

  • Inefficient Enolate/Enol Formation: The reaction proceeds through the nucleophilic attack of an enol or enolate on the electrophilic fluorine source.[1][2] If the reaction medium is not sufficiently acidic or basic to promote tautomerization to the enol or deprotonation to the enolate, the reaction will be sluggish.

    • Acid/Base Catalysis: For enol-based pathways, ensure the presence of a suitable acid catalyst. As the reaction with Selectfluor® proceeds, the solution can become slightly acidic, which may be sufficient to promote the necessary keto-enol tautomerization.[2] For enolate-driven reactions, the choice and amount of base are critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to quantitatively form the enolate.[1] Ensure the base is fresh and accurately titrated.

    • Solvent Choice: The solvent plays a crucial role. While acetonitrile is common, exploring other solvents can be beneficial.[2] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance the rates of various reactions through their high polarity and strong hydrogen-bonding capabilities, which can help stabilize reaction intermediates.[3]

  • Fluorinating Agent Reactivity: While Selectfluor™ is a robust reagent, its reactivity can be influenced by the reaction environment.

    • Activation: In some cases, particularly for challenging substrates, dual catalytic systems can be employed. For instance, a combination of a chiral anion phase-transfer catalyst and an enamine catalyst can activate both the Selectfluor™ and the cyclohexanone, leading to improved yields and enantioselectivity.[4][5]

    • Reagent Degradation: Ensure the fluorinating agent has been stored under dry conditions and is not decomposed. N-F reagents are generally bench-stable, but moisture can lead to the formation of HF and reduce their efficacy.[6]

  • Reaction Conditions:

    • Temperature: For base-mediated reactions, enolate formation is typically performed at low temperatures (e.g., -78 °C) to favor the kinetic enolate.[1] The subsequent fluorination step may require warming to proceed at a reasonable rate. Systematically screen temperatures to find the optimal balance between reaction rate and side reactions.

    • Stoichiometry: Using a slight excess of the cyclohexanone substrate can sometimes prevent the formation of difluorinated byproducts, which can be a competing reaction pathway.[7]

Issue 2: Poor Regioselectivity in the Fluorination of Substituted Cyclohexanones

Question: I am fluorinating an α-substituted cyclohexanone and obtaining a mixture of regioisomers. How can I control the position of fluorination?

Answer: Achieving high regioselectivity in the fluorination of unsymmetrical ketones is a common and significant challenge.[1][8] The outcome is determined by the relative stability and rate of formation of the two possible enolates (the kinetic and thermodynamic enolates).

Causality & Solutions:

  • Kinetic vs. Thermodynamic Control:

    • To Favor the Kinetic Product (Fluorination at the Less Substituted α-carbon): This requires conditions that favor the formation of the less stable, but more rapidly formed, kinetic enolate.[1]

      • Base: Use a strong, sterically hindered, non-nucleophilic base such as LDA.

      • Temperature: Perform the deprotonation at a very low temperature (typically -78 °C) to prevent equilibration to the more stable thermodynamic enolate.

      • Addition: Add the fluorinating agent at this low temperature.

    • To Favor the Thermodynamic Product (Fluorination at the More Substituted α-carbon): This requires conditions that allow the enolates to equilibrate to the more stable, more substituted form.[1]

      • Base: Use a weaker base (e.g., a sodium or potassium alkoxide) or a substoichiometric amount of a strong base.

      • Temperature: Use higher reaction temperatures (e.g., room temperature or above) to allow for equilibrium to be established.

  • Catalyst-Controlled Regioselectivity:

    • Organocatalysis: Certain organocatalysts, such as primary amine-functionalized Cinchona alkaloids, can provide high levels of regiocontrol in addition to enantiocontrol.[9] These catalysts operate through an enamine intermediate and can direct the fluorinating agent to a specific site, often favoring the less substituted position.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between electrophilic and nucleophilic fluorination for synthesizing fluorinated cyclohexanones?

A1: The choice between electrophilic and nucleophilic methods depends on the available starting material and the desired product.

  • Electrophilic Fluorination: This is the most common method for the direct α-fluorination of cyclohexanones. It involves reacting a cyclohexanone (or its enol, enolate, or enol ether derivative) with an electrophilic fluorine source ("F+").[10][11]

    • Common Reagents: N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ are widely used due to their stability, safety, and effectiveness.[10][12][13]

    • Mechanism: The reaction generally proceeds via the attack of a carbon-centered nucleophile (the enolate) on the electrophilic fluorine atom of the N-F reagent.[10] The exact mechanism, whether SN2 or single-electron transfer (SET), can be debated and may depend on the specific substrates and conditions.[10][14]

  • Nucleophilic Fluorination: This method involves introducing a nucleophilic fluoride anion ("F-") to displace a leaving group on the cyclohexyl ring.

    • Starting Materials: This approach requires a pre-functionalized cyclohexane derivative, such as a bromocyclohexanone or a cyclohexyl triflate.

    • Reagents: Sources of nucleophilic fluoride include potassium fluoride (KF), often used with a phase-transfer catalyst like 18-crown-6, or cesium fluoride (CsF).[15][16]

    • Challenges: The high basicity of "naked" fluoride ions can lead to competing elimination reactions, forming cyclohexenone as a byproduct, especially with secondary substrates.[15][17]

Q2: How does solvent choice impact the outcome of my fluorination reaction?

A2: The solvent can have a profound effect on both the reaction rate and selectivity.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These are commonly used as they dissolve the reagents and intermediates well. Acetonitrile is frequently employed in Selectfluor™ reactions.[2]

  • Fluorinated Alcohols (e.g., HFIP, TFE): These solvents have unique properties, including high polarity and strong hydrogen-bond donating ability, with low nucleophilicity.[18] They can stabilize intermediates and accelerate reaction rates, sometimes dramatically.[3] In nucleophilic fluorinations, fluorinated alcohols can solvate the fluoride ion, potentially modulating its reactivity and suppressing side reactions.[15]

Q3: I am observing the formation of a difluorinated byproduct. How can I prevent this?

A3: The formation of α,α-difluorocyclohexanone occurs when the initially formed monofluorinated product undergoes a second fluorination.

  • Stoichiometry Control: One of the most effective strategies is to use an excess of the starting ketone relative to the fluorinating agent (e.g., 2 equivalents of cyclohexanone to 1 equivalent of Selectfluor™).[7] This increases the probability that the fluorinating agent will react with the more abundant starting material rather than the monofluorinated product.

  • Slow Addition: Adding the fluorinating agent slowly to the reaction mixture can help maintain a low concentration of it, further disfavoring the second fluorination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent over-fluorination. Lowering the reaction temperature can also sometimes reduce the rate of the second fluorination more than the first.

Q4: What are the essential safety precautions when working with electrophilic fluorinating agents like NFSI?

A4: While modern N-F reagents are significantly safer than older reagents like elemental fluorine, they are still potent oxidizing agents and require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19][20][21]

  • Ventilation: Handle these reagents in a well-ventilated fume hood to avoid inhaling any dust or fumes.[19][20]

  • Handling: Avoid contact with skin and eyes.[19] In case of contact, rinse the affected area immediately and thoroughly with water.[21] Avoid creating dust when handling the solid reagents.[20]

  • Storage: Store N-F reagents in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong reducing agents.[19][21]

Q5: How can I purify my fluorinated cyclohexanone product effectively?

A5: Purification of organofluorine compounds can sometimes be challenging due to their unique physical properties.

  • Standard Techniques: Flash column chromatography on silica gel is the most common method for purifying research-scale quantities of fluorinated ketones.[22] A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating before chromatography.[22][23]

  • Fluorous Chemistry: For compounds with a high fluorine content, "fluorous" purification techniques can be employed. This leverages the principle that highly fluorinated compounds are preferentially soluble in fluorous solvents.[24]

  • Distillation: For thermally stable and relatively volatile products like 2-fluorocyclohexanone, distillation under reduced pressure can be an effective purification method.[25]

Visualizing the Process: Workflow and Mechanism

To aid in understanding the experimental design, the following diagrams illustrate a typical workflow and the proposed reaction mechanism.

Experimental Workflow for α-Fluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Reagents P2 Establish Inert Atmosphere (N2 or Ar) P1->P2 R1 Dissolve Cyclohexanone in Anhydrous Solvent P2->R1 R2 Cool to Target Temperature (e.g., -78 °C) R1->R2 R3 Add Base (e.g., LDA) for Enolate Formation R2->R3 R4 Slowly Add Fluorinating Agent (e.g., NFSI in THF) R3->R4 R5 Stir for Required Time (Monitor by TLC/GC-MS) R4->R5 W1 Quench Reaction (e.g., with sat. NH4Cl) R5->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash, Dry, & Concentrate W2->W3 P3 Purify by Column Chromatography or Distillation W3->P3 Final Final P3->Final Characterize Pure Product

Caption: General workflow for base-mediated electrophilic α-fluorination.

Proposed Mechanism: Enolate Fluorination

G Start Cyclohexanone Enolate Cyclohexanone Enolate Start->Enolate + Base - H+ TS Enolate->TS NFSI NFSI (Electrophilic F Source) NFSI->TS Product α-Fluorocyclohexanone TS->Product SideProduct NFSI Anion TS->SideProduct

Caption: Simplified mechanism of electrophilic fluorination via an enolate.

Comparative Data: Fluorinating Reagents

The choice of fluorinating agent is critical. The table below summarizes the properties of two common electrophilic N-F reagents.

ReagentStructureMolecular WeightFormKey Advantages
Selectfluor™ F-TEDA-BF₄354.04 g/mol White Crystalline SolidHigh reactivity, good solubility in polar solvents.[10]
NFSI N-Fluorobenzenesulfonimide315.34 g/mol White SolidHigh thermal stability, versatile for various substrates.[10][12]

Detailed Experimental Protocol: Synthesis of 2-Fluorocyclohexanone

This protocol is a representative example for the α-fluorination of cyclohexanone using NFSI and LDA.

Materials & Reagents:

  • Cyclohexanone

  • N-Fluorobenzenesulfonimide (NFSI)[12]

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Fluorination: Prepare a solution of NFSI (1.1 eq) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. Stir the reaction at this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-fluorocyclohexanone.

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5225–5228. [Link]

  • Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. PMC. [Link]

  • Synfacts. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones. Thieme, 10(06), 0658. [Link]

  • Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α‑Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. eScholarship, University of California. [Link]

  • Bispen, T. A., Mikhailova, T. V., Moldavskii, D. D., Furin, G. G., & Shkultetskaya, L. V. (n.d.). Purification of perfluorinated organic compounds. Sciact. [Link]

  • Yang, X., Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5225–5228. [Link]

  • Wood, S. P., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. [Link]

  • Wood, S. P., et al. (2019). The electrophilic fluorination of enol esters using SelectFluor: a polar two-electron process. Chemistry – A European Journal, 25(21), 5574-5585. [Link]

  • Dailey Jr, A. F. (1934). Purification of organic fluorine compounds. U.S.
  • Shibata, N. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]

  • de Souza, R. O. M. A., et al. (2022). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. PMC. [Link]

  • Taniguchi, T., et al. (2018). Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions. Journal of Synthetic Organic Chemistry, Japan, 76(8), 865-871. [Link]

  • Pájaro, V., et al. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]

  • Kaleta, Z., & Socha, T. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(9), 2116. [Link]

  • Aspira Chemical. (n.d.). 133745-75-2 | N-Fluorobenzenesulfonimide, 97% | NFSI. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(2), 157-161. [Link]

  • Semantic Scholar. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. [Link]

  • Bauer, U., et al. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. U.S.
  • European Patent Office. (2020). Method for preparing organic fluoride-aliphatic compound and method for purifying organic fluoride-aliphatic compound. EP 3719053 A1. [Link]

  • LookChem. (2025). 2-fluorocyclohexanone. [Link]

  • Li, P., et al. (2025). Catalytic Enantioselective α-Fluorination of Ketones with CsF. ACS Publications. [Link]

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • Douglas, J. T., et al. (2018). Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry, 83(23), 14353–14363. [Link]

  • Li, J., et al. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. ACS Publications. [Link]

  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Modern Chemistry & Applications. [Link]

  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Burkart, M. D., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(26), 9647–9659. [Link]

  • Reddit. (2025). Help on tricky electrophilic fluorination. [Link]

  • Gouverneur, V., et al. (2018). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Chemistry – A European Journal, 24(50), 13174-13178. [Link]

  • Stephenson, C. R. J., et al. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews. [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]

  • ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]

  • Gouverneur, V., et al. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(9), 3577–3680. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 4,4-Difluoro-2-methoxycyclohexanone

Welcome to the Advanced Technical Support Center for 4,4-Difluoro-2-methoxycyclohexanone (CAS: 1232060-73-9) [1]. As a specialized fluorinated building block widely utilized in pharmaceutical intermediate synthesis, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 4,4-Difluoro-2-methoxycyclohexanone (CAS: 1232060-73-9) [1]. As a specialized fluorinated building block widely utilized in pharmaceutical intermediate synthesis, its unique structural motif—combining an α -alkoxy ketone with a gem-difluoro group—presents specific handling challenges.

This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven insights into the causality behind the molecule's reactivity, troubleshooting guides for common degradation pathways, and self-validating experimental protocols.

Mechanistic Foundations of Stability

To master the handling of 4,4-Difluoro-2-methoxycyclohexanone, one must understand the synergistic electronic effects governing its reactivity:

  • The gem-Difluoro Effect: The introduction of two highly electronegative fluorine atoms at the C4 position exerts a profound through-bond inductive effect ( −I induction) [2]. This lowers the electron density of the entire cyclohexane ring, significantly increasing the electrophilicity of the C1 carbonyl carbon and stabilizing any negative charge formed at adjacent carbons.

  • α -Alkoxy Ketone Lability: The methoxy group at C2 acts as both an electron-withdrawing group and a potential leaving group. In the presence of bases or strong acids, α -alkoxy ketones are notoriously prone to enolization [3].

  • Synergistic Degradation: The combination of the gem-difluoro effect and the α -methoxy group makes the C2 proton exceptionally acidic. Once enolization occurs, the molecule rapidly undergoes β -elimination (loss of methanol) to form a highly reactive, unstable α,β -unsaturated ketone (4,4-difluorocyclohex-2-en-1-one), which is prone to polymerization.

Degradation Pathways Visualization

DegradationPathways A 4,4-Difluoro-2-methoxycyclohexanone (Starting Material) B Enolate Intermediate (High Energy) A->B Base (OH-, RO-) E Hydrate / Hemiacetal (Reversible Trap) A->E H2O / ROH + Acid C C2-Epimerization (Loss of Stereopurity) B->C Protonation (H+) D 4,4-Difluorocyclohex-2-en-1-one (Elimination Product) B->D -MeOH (Elimination) E->A Dehydration

Caption: Mechanistic pathways of 4,4-Difluoro-2-methoxycyclohexanone degradation.

Quantitative Stability Data

Understanding the environmental boundaries of this compound is critical for storage and reaction planning. The table below summarizes the half-life ( t1/2​ ) and primary degradation modes under various conditions.

ConditionTemperatureHalf-Life ( t1/2​ )Primary Degradation MechanismRecommended Action
pH 2 (Aqueous) 25°C< 4 HoursHydration / Acid-catalyzed enolizationAvoid strong aqueous acids during workup.
pH 7 (Buffer) 4°C> 6 MonthsStable (Slow hydrate formation)Store neat at 4°C under Argon.
pH 10 (Aqueous) 25°C< 15 MinutesRapid β -elimination of MeOHStrictly avoid basic aqueous washes (e.g., NaOH).
Silica Gel (Neat) 25°C~ 2 HoursAcid-catalyzed eliminationNeutralize silica with 1% Et3​N before loading.

Troubleshooting & FAQs

Q1: I observe a mass of [M+18] in my LC-MS analysis. Has my compound degraded? A1: Not necessarily. The gem-difluoro group drastically increases the electrophilicity of the carbonyl carbon. In the presence of aqueous mobile phases (standard in LC-MS), the ketone rapidly and reversibly forms a gem-diol (hydrate) [2]. Diagnostic Action: To verify structural integrity without hydration artifacts, perform anhydrous 1H and 19F NMR in CDCl3​ or CD3​CN .

Q2: Why does my compound turn into a dark, intractable mixture during column chromatography? A2: Standard silica gel is slightly acidic and often contains trace metal impurities. This environment catalyzes the enolization of the α -alkoxy ketone, followed by the elimination of methanol [3]. The resulting enone is highly electrophilic and rapidly polymerizes on the column, leading to dark bands and catastrophic yield loss. Corrective Action: Pre-treat your silica gel with 1% Triethylamine ( Et3​N ) in your eluent to neutralize acidic sites, or switch to neutral Alumina.

Q3: When attempting a Grignard addition, I recover mostly starting material and elimination products. How can I improve the yield? A3: Grignard reagents are strong bases. Because the C2 proton of 4,4-Difluoro-2-methoxycyclohexanone is highly acidic, the Grignard reagent acts as a base (deprotonating C2) rather than a nucleophile (attacking C1). This leads to enolization and subsequent elimination. Corrective Action: You must suppress the basicity of the nucleophile while enhancing the electrophilicity of the carbonyl. Implement a Luche-type modification using anhydrous Cerium(III) chloride ( CeCl3​ ) (See Protocol 1 below).

Experimental Methodologies

Protocol 1: Safe Nucleophilic Addition (Luche-Type Modification)

To successfully perform nucleophilic additions (e.g., Grignard or hydride reductions) without triggering epimerization or elimination, the reaction must be strictly controlled using oxophilic Lewis acids.

Mechanism of Action: CeCl3​ strongly coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity. Simultaneously, it transmetalates with the Grignard reagent to form an organocerium species, which is highly nucleophilic but significantly less basic than the parent Grignard, thereby preventing C2 deprotonation.

Step-by-Step Procedure:

  • Preparation of Lewis Acid: Vigorously dry CeCl3​⋅7H2​O under high vacuum at 140°C for 2 hours to obtain strictly anhydrous CeCl3​ . Self-Validation Check: The powder should be free-flowing and pure white.

  • Substrate Complexation: Suspend the anhydrous CeCl3​ (1.5 equiv) in anhydrous THF under Argon. Stir at room temperature for 2 hours. Cool the suspension to -78°C. Add 4,4-Difluoro-2-methoxycyclohexanone (1.0 equiv) dropwise. Stir for 30 minutes to ensure complete complexation.

  • Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise down the side of the flask over 15 minutes to maintain the internal temperature below -70°C.

  • Reaction Quench (Critical Step): Do not use basic or strongly acidic quenches. Quench the reaction at -78°C by adding a cold, saturated aqueous solution of NH4​Cl (pH ~6).

  • Extraction: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate. Avoid washing the organic layer with NaHCO3​ or brine that has drifted to basic pH. Dry over Na2​SO4​ and concentrate under reduced pressure at < 30°C.

Workflow S1 1. Substrate Prep Dry THF, -78°C S2 2. Complexation Add CeCl3 (anhydrous) S1->S2 S3 3. Nucleophile Slow addition (Grignard) S2->S3 S4 4. Mild Quench Cold aq. NH4Cl (pH ~6) S3->S4 S5 5. Extraction Avoid basic wash S4->S5

Caption: Optimized workflow for nucleophilic addition to prevent degradation.

References

  • AiFChem, an Xtalpi Company. "4,4-Difluoro-2-methoxycyclohexanone 95%." BuyChemJapan. Available at:[Link]

Optimization

"challenges in the stereocontrol of difluorocyclohexanone reactions"

Welcome to the Technical Support Center for advanced fluorinated building blocks. Difluorocyclohexanones (e.g., 2,2-, 3,3-, and 4,4-difluorocyclohexanones) are highly valued in medicinal chemistry and drug development fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced fluorinated building blocks. Difluorocyclohexanones (e.g., 2,2-, 3,3-, and 4,4-difluorocyclohexanones) are highly valued in medicinal chemistry and drug development for their ability to modulate lipophilicity, metabolic stability, and conformational bias. However, the introduction of a gem-difluoro group fundamentally alters the stereoelectronic landscape of the molecule.

Far from being a mere steric placeholder, the fluorine moiety acts as a profound electronic modulator. Its strong inductive effect (-I) and intense dipole-dipole interactions often override classical steric models (such as Felkin-Anh) during nucleophilic additions. This guide provides actionable troubleshooting strategies, mechanistic causality, and validated protocols for researchers facing stereocontrol challenges in these complex reactions.

Visual Diagnostics: Stereocontrol Troubleshooting

Decision tree for troubleshooting stereocontrol in difluorocyclohexanone reactions.

Troubleshooting Guide & Protocols

Issue 1: Poor Diastereomeric Ratio (dr) in the Reduction of 2,2-Difluorocyclohexanones

Symptom: Reduction of 2,2-difluorocyclohexanone yields a near 1:1 mixture of axial and equatorial alcohols, contrary to the high diastereoselectivity typically observed in non-fluorinated analogs.

Root Cause Analysis: In standard cyclohexanones, small nucleophiles (like NaBH4​ ) prefer axial attack, yielding equatorial alcohols. However, in 2,2-difluorocyclohexanone, the highly electronegative C-F bonds create a massive local dipole. The incoming nucleophile experiences severe electrostatic repulsion from the fluorine lone pairs. This dipole-dipole repulsion flattens the energy difference between the axial and equatorial transition states, destroying stereoselectivity.

Resolution: To override the electronic repulsion, you must rely on massive steric differentiation. Transitioning from a small hydride donor ( NaBH4​ ) to a bulky reagent like L-Selectride forces the nucleophile to attack from the less sterically hindered equatorial face, yielding the axial alcohol exclusively 1.

Quantitative Data: Reagent Impact on Stereoselectivity

SubstrateReducing AgentTemp (°C)Major Attack FaceDiastereomeric Ratio (dr)
2,2-Difluorocyclohexanone NaBH4​ 0Mixed1.2 : 1
2,2-DifluorocyclohexanoneL-Selectride-78Equatorial> 99 : 1
4,4-Difluorocyclohexanone NaBH4​ 0Axial83 : 17

Self-Validating Protocol: Stereoselective Reduction using L-Selectride

  • Flame-dry a Schlenk flask under argon.

  • Dissolve 2,2-difluorocyclohexanone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 15 minutes.

  • Stir at -78 °C for 2 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with sat. NH4​Cl , extract with EtOAc, and run a quick 19F NMR. The starting material exhibits a characteristic AB quartet (due to the inequivalent geminal fluorines next to the carbonyl). The product will show a distinct shift in the fluorine signals and a new diagnostic 1H NMR peak for the carbinol proton. If the AB quartet of the ketone persists, the reaction is incomplete.

  • Quench the main reaction with 10% H2​O2​ and 3M NaOH (to oxidize the organoborane).

  • Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Mechanistic divergence in the stereoselective reduction of 2,2-difluorocyclohexanones.

Issue 2: Low Enantioselectivity in Cross-Dehydrogenative Coupling (CDC) with 4,4-Difluorocyclohexanone

Symptom: When using 4,4-difluorocyclohexanone in asymmetric organocatalytic or photoenzymatic CDC reactions, the yield is high, but the enantiomeric excess (ee) is exceptionally poor.

Root Cause Analysis: The gem-difluoro group at the C4 position exerts a strong through-bond inductive effect (-I), significantly lowering the LUMO of the carbonyl group. This makes 4,4-difluorocyclohexanone highly electrophilic . Because the carbonyl is so "hot", it reacts rapidly with nucleophiles. In asymmetric synthesis, this means the uncatalyzed, racemic background reaction outcompetes the chiral-catalyst-directed pathway, eroding the overall enantiomeric excess.

Resolution: Utilize highly controlled microenvironments, such as artificial photoenzymatic cascade catalysis (CDCase), which can achieve up to 93% ee by encapsulating the highly reactive intermediate and physically blocking the background reaction trajectory 2.

Self-Validating Protocol: Asymmetric CDC via Photoenzymatic Catalysis

  • In a glass vial, combine 4,4-difluorocyclohexanone (2.0 eq), N-aryl glycine ester (1.0 eq), and the artificial CDCase enzyme (0.5 mol %) in an aqueous buffer (pH 7.4).

  • Add the photocatalyst (e.g., Ru(bpy)3​Cl2​ , 1 mol %).

  • Irradiate with blue LEDs (450 nm) at room temperature for 24 hours under an aerobic atmosphere.

    • Self-Validation Checkpoint: Monitor the conversion via LC-MS. To validate stereocontrol, perform Chiral HPLC analysis on the crude mixture immediately after extraction. A single sharp major peak indicates successful enzymatic stereocontrol; a broad or split peak indicates the uncatalyzed background reaction has taken over, meaning the enzyme denatured or the substrate concentration was too high.

  • Extract with EtOAc and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my 3,3-difluorocyclohexanone undergo defluorination during basic enolization? A: When you use a strong base (like LDA or NaOMe) to form an enolate from 3,3-difluorocyclohexanone, the resulting carbanion character at C2 is directly adjacent to the CF2​ group at C3. Fluoride is a decent leaving group in the presence of a strong driving force (like enolate collapse). The electrons from the enolate can push down, ejecting a fluoride ion to form a stable α,β -unsaturated fluoroketone via an E1cB elimination mechanism. To prevent this, use "soft" enolization techniques (e.g., forming silyl enol ethers with Et3​N and TMSOTf).

Q: Can I use catalytic hydrogenation ( H2​ /Pd) to reduce 4,4-difluorocyclohexanone derivatives? A: It is highly discouraged. While H2​ /Pd will reduce the ketone, it carries a severe risk of hydrodefluorination (stripping the fluorines off the ring) due to the affinity of palladium for carbon-halogen bonds. If you must use hydrogenation, use PtO2​ (Adams' catalyst) in acidic media, but hydride reduction remains the gold standard for stereocontrol 3.

Q: How does the "gauche effect" influence my reaction? A: In fluorinated cyclohexanones, the highly polar C-F bond prefers to align gauche (at a 60° angle) to adjacent polar bonds (like C-O or C-N) to maximize hyperconjugative stabilization ( σC−H​→σC−F∗​ ). This can lock the cyclohexanone ring into a specific chair conformation, making one face of the carbonyl permanently sterically hindered.

References

  • Linclau, B., et al. "An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols." PMC - NIH.[Link]

  • Huang, X., et al. "Enantioselective aerobic oxidative cross-dehydrogenative coupling of glycine derivatives with ketones and aldehydes via cooperative photoredox catalysis and organocatalysis." RSC Publishing.[Link]

  • Zhang, Y., et al. "Photoenzymatic Cascade Catalysis with an Artificial CDCase for Stereoselective Cross-Dehydrogenative Coupling." ACS Publications.[Link]

Sources

Troubleshooting

"troubleshooting guide for the synthesis of fluorinated ketones"

Welcome to the Application Support Center for Organofluorine Chemistry. As fluorinated ketones—particularly α -fluoro ketones and trifluoromethyl ketones (TFMKs)—become increasingly vital as bioisosteres and enzyme inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Organofluorine Chemistry. As fluorinated ketones—particularly α -fluoro ketones and trifluoromethyl ketones (TFMKs)—become increasingly vital as bioisosteres and enzyme inhibitors in drug development[1], mastering their synthesis is critical.

This guide is designed for researchers and drug development professionals. It moves beyond basic reaction schemes to address the thermodynamic and kinetic realities of fluorination, providing field-proven troubleshooting strategies, validated protocols, and mechanistic insights.

Part 1: Electrophilic α -Fluorination (Selectfluor)

Electrophilic fluorination using N-F reagents like Selectfluor is a standard approach for synthesizing α -fluoro ketones. The reaction typically proceeds via an S N​ 2-type attack of the enol or enolate on the fluorine atom[2].

Q: I am attempting a direct α -fluorination of a ketone using Selectfluor in acetonitrile, but my reaction is sluggish and yields a complex mixture of unreacted starting material and di-fluorinated byproducts. How can I improve mono-selectivity and rate?

A: The causality here lies in the rate of enolization versus the rate of fluorination. Selectfluor is highly reactive, meaning that once a small amount of mono-fluoro ketone is formed, its increased acidity can sometimes lead to faster enolization and subsequent over-fluorination compared to the starting ketone. Field-Proven Solution: Introduce an acid catalyst. The addition of catalytic sulfuric acid (0.1 equiv) significantly accelerates the initial enolization of the starting ketone, driving the reaction forward rapidly and improving selectivity for the mono-fluorinated product[3].

Q: How can I achieve high enantioselectivity when fluorinating acyclic β -keto esters or aryl enol silanes?

A: Direct enantioselective electrophilic fluorination requires a chiral environment proximal to the N-F bond during the transfer. Field-Proven Solution: Utilize a Selectfluor/Cinchona alkaloid combination. The commercially available N-fluoro quinuclidinium reagent (Selectfluor) can transfer "F+" to a cinchona alkaloid in situ, generating a chiral fluoro reagent capable of highly selective delivery. Optimization of the specific cinchona derivative is required based on the steric bulk of your specific enol silane[4].

Validated Protocol: Acid-Catalyzed Direct α -Fluorination[2][3]
  • Preparation: To a dry, round-bottom flask under an inert atmosphere (N 2​ or Ar), add the target ketone (1.0 mmol) and 5 mL of anhydrous acetonitrile (MeCN).

  • Catalysis: Add 0.1 equivalents of concentrated H 2​ SO 4​ . Stir at room temperature for 5 minutes to initiate enolization.

  • Fluorination: Add Selectfluor (1.1 mmol, 1.1 equiv) in one portion. The reagent is a stable, non-volatile solid, making handling straightforward[2].

  • Monitoring: Stir the suspension at room temperature. Monitor via TLC or 19 F NMR. The acid catalysis should drive the reaction to completion significantly faster than uncatalyzed baseline conditions.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over MgSO 4​ , and purify via flash chromatography.

Part 2: Nucleophilic Trifluoromethylation (Ruppert-Prakash & Fluoroform)

Trifluoromethyl ketones (TFMKs) are powerful motifs that mimic the tetrahedral transition state of enzymatic ester/amide hydrolysis by stabilizing their hydrates[1].

Q: When reacting methyl esters with the Ruppert-Prakash reagent (TMSCF 3​ ) or Fluoroform (CHF 3​ ) to form TFMKs, I predominantly isolate the over-addition product (the tertiary alcohol) rather than the desired ketone. How do I arrest the reaction at the ketone stage?

A: The naked CF 3−​ anion is highly nucleophilic. When it attacks an ester, the resulting alkoxide intermediate can collapse back to a ketone during the reaction. This newly formed ketone is significantly more electrophilic than the starting ester, leading to a rapid second addition of CF 3−​ [1]. Field-Proven Solution: Change your electrophile from a methyl ester to a Weinreb amide. The bidentate chelation of the Weinreb amide stabilizes the tetrahedral intermediate, preventing it from collapsing into the highly reactive ketone until the reaction is deliberately quenched with aqueous acid.

Q: I want to use Fluoroform (CHF 3​ , HFC-23) as a cost-effective, atom-economical alternative to TMSCF 3​ . However, upon deprotonation with base, the CF 3−​ anion decomposes into CF 2​ (difluorocarbene) and KF before it can react with my substrate. How do I stabilize the anion?

A: The decomposition of the CF 3−​ anion is heavily dependent on its counterion. When KHMDS or t-BuOK is used in standard solvents, the close contact between K + and CF 3−​ promotes the elimination of KF[1]. Field-Proven Solution: Conduct the reaction in triglyme at -40 °C. The glyme solvent acts as a multidentate ligand, effectively encapsulating the K + ion. This ion separation leaves the CF 3−​ anion "naked" and highly nucleophilic, while simultaneously preventing its decomposition into CF 2​ and KF[1].

Validated Protocol: DMF-Free Synthesis of TFMKs from Esters using Fluoroform[1][6]
  • Setup: In a Schlenk flask under an inert atmosphere, dissolve the methyl ester (1.0 equiv) in anhydrous triglyme.

  • Cooling: Cool the solution strictly to -40 °C using a dry ice/acetonitrile bath.

  • Base Addition: Add Potassium hexamethyldisilazide (KHMDS) (1.2 equiv) to the cooled solution.

  • Trifluoromethylation: Slowly bubble trifluoromethane (CHF 3​ ) gas through the reaction mixture. The triglyme will encapsulate the potassium ions, stabilizing the generated CF 3−​ [1].

  • Incubation: Stir the reaction mixture at -40 °C for 4 hours.

  • Quench & Isolation: Quench the reaction strictly at -40 °C by adding 1 M aqueous HCl. Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate to yield the trifluoromethyl ketone[5].

Part 3: Quantitative Data & Workflow Visualization

Table 1: Reagent Selection for Fluorinated Ketone Synthesis
ReagentTarget MotifSubstrate CompatibilityKey AdvantagePrimary Limitation
Selectfluor α -Fluoro KetonesKetones, Enol Silanes, β -keto estersStable, safe-to-handle solid; mild conditions[2]Prone to di-fluorination without careful kinetic control[3]
TMSCF 3​ (Ruppert-Prakash) Trifluoromethyl KetonesWeinreb Amides, AldehydesHighly reliable, broad functional group toleranceExpensive reagent; requires stoichiometric activation
CHF 3​ (Fluoroform) Trifluoromethyl KetonesMethyl Esters, Weinreb AmidesInexpensive, atom-economical, utilizes greenhouse gas[1]Requires cryogenic conditions (-40°C) and specific solvents (triglyme) to stabilize CF 3−​ [1]
Synthesis Strategy Workflow

G Start Target: Fluorinated Ketone Q1 Position of Fluorination? Start->Q1 Alpha Alpha-Fluorination (Mono/Di-fluoro) Q1->Alpha Trifluoro Trifluoromethyl Ketone (TFMK) Q1->Trifluoro Q2 Substrate Type? Alpha->Q2 Q3 Precursor Type? Trifluoro->Q3 Enol Enol Silane / Enolate Q2->Enol Direct Direct Ketone Q2->Direct Select1 Enantioselective Alpha-Fluoro Ketone Enol->Select1 Selectfluor + Chiral Alkaloid Select2 Racemic Alpha-Fluoro Ketone Direct->Select2 Selectfluor + Acid Catalyst (H2SO4) Ester Methyl Ester Q3->Ester Weinreb Weinreb Amide Q3->Weinreb CHF3_1 TFMK (Avoids Over-addition) Ester->CHF3_1 CHF3 / KHMDS in Triglyme (-40°C) Ruppert TFMK (Stable Tetrahedral Interm.) Weinreb->Ruppert TMSCF3 or CHF3 (High Yield)

Decision tree for optimizing the synthesis of fluorinated ketones based on substrate and target.

References

  • Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity Chemical Communications (RSC Publishing) URL:[Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Beilstein Journal of Organic Chemistry URL: [Link][1]

  • Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor ResearchGate URL:[Link][3]

  • Enantioselective Electrophilic Fluorination University of Illinois Chemistry URL:[Link][4]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting of Fluorinated Organic Compounds

Welcome to the Technical Support Center for fluorinated organic compounds. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with fundamental chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated organic compounds. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with fundamental chemical causality to help you optimize your fluorination workflows, prevent reagent degradation, and troubleshoot complex synthetic challenges.

Section 1: Core Storage & Handling FAQs

Q1: How should I store highly reactive fluorinating reagents and fluorinated intermediates to prevent degradation? A1: Fluorinated pharmaceutical intermediates and fluorinating reagents are highly sensitive to moisture, heat, and light. This sensitivity is driven by the high electronegativity of fluorine and the inherent instability of the reagents used to install it[1].

  • Temperature: Most fluorinated intermediates should be stored between -20°C and 25°C. Highly reactive electrophilic and nucleophilic reagents (e.g., DAST, Selectfluor) require strict refrigeration (2–8°C) because they are thermally unstable and can decompose violently at elevated temperatures[2],[3].

  • Moisture: Water acts as a potent nucleophile, leading to the rapid hydrolysis of fluorinating agents (often forming hazardous HF gas). Compounds must be stored in tightly sealed containers backfilled with an inert gas (Argon or Nitrogen) and kept in the presence of desiccants[1],[2].

  • Light: Many fluorinated intermediates are photosensitive and prone to radical-induced degradation. They must be stored in amber glass vials within dark environments[1].

Quantitative Storage and Stability Data for Common Fluorinating Agents
ReagentStorage TempThermal Decomposition TempMoisture SensitivityPrimary Application
DAST 2–8°C>90°CExtreme (Releases HF)Nucleophilic Deoxyfluorination
Deoxo-Fluor 2–8°C>140°CHighNucleophilic Deoxyfluorination
FLUOLEAD™ Room Temp232°CModerateNucleophilic Deoxyfluorination
Selectfluor 2–8°C195°CLow to ModerateElectrophilic Fluorination

Q2: Handling gaseous fluorinated building blocks (e.g., Vinylidene Fluoride) usually requires specialized pressurized equipment. Is there a benchtop-stable alternative? A2: Yes. Historically, fluorinated gases required specialized gas manifolds due to their toxicity and high vapor pressure. A modern, self-validating approach involves encapsulating these gases within Metal-Organic Frameworks (MOFs)[4]. This process converts the gas into a benchtop-stable solid reagent. The MOF is sealed in wax, allowing for indefinite storage. When needed, sonication of the wax capsule in the reaction solvent releases the gas in a controlled manner. This system is self-validating: the observable bubbling during sonication visually confirms the active release of the reagent into the solution[4].

MOF_Workflow A Fluorinated Gas (e.g., VDF, TFP) B MOF Encapsulation (Gram-scale) A->B Adsorption C Wax Sealing (Benchtop Storage) B->C Stabilization D Sonication in Solvent (Controlled Release) C->D Activation E In Situ Fluorovinylation/ Fluoroalkylation D->E Reaction

Workflow for handling fluorinated gases via MOF encapsulation and controlled release.

Section 2: Troubleshooting Synthesis Workflows

Q3: During the nucleophilic deoxyfluorination of a secondary alcohol using DAST, I am observing high amounts of elimination byproducts (alkenes) instead of the desired fluorinated product. How can I fix this? A3: The formation of alkenes during deoxyfluorination is caused by a classic kinetic competition between bimolecular nucleophilic substitution (SN2) and elimination (E2). Because the intermediate formed by DAST and the alcohol contains a highly electronegative leaving group, the adjacent protons become highly acidic.

  • Causality & Solution 1 (Temperature): Higher temperatures provide the activation energy required to overcome the E2 pathway's energy barrier. Lowering the reaction temperature to -78°C kinetically favors the SN2 substitution[2].

  • Causality & Solution 2 (Reagent Choice): If low temperatures fail, switch to[3]. FLUOLEAD is structurally designed with a tert-butyl group that provides significant steric hindrance, reducing the reagent's basicity and thereby suppressing the elimination pathway while maintaining thermal stability up to 232°C[3].

Troubleshooting_Fluorination Start Deoxyfluorination of Alcohol Check Analyze Products (LC-MS/NMR) Start->Check Elim High Elimination Byproducts Check->Elim Over Over-fluorination Check->Over Success Desired Monofluoride Check->Success FixElim Lower Temp to -78°C Switch to FLUOLEAD Elim->FixElim FixOver Reduce Equivalents (1.05 eq) Monitor closely Over->FixOver FixElim->Start FixOver->Start

Troubleshooting decision tree for deoxyfluorination side reactions.

Step-by-Step Methodology: Self-Validating Protocol for Deoxyfluorination of Alcohols using DAST

Self-Validation Check: The complete absence of fuming upon the initial dropwise addition of DAST visually confirms that the system is perfectly anhydrous. If fuming occurs, moisture is present, and the reaction will fail.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon three times to ensure a strictly anhydrous environment.

  • Solvation: Dissolve 1.0 mmol of the starting alcohol in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C. (Causality: This suppresses the E2 elimination pathway by restricting thermal activation energy).

  • Reagent Addition: Slowly add 1.1 mmol (1.1 equivalents) of DAST dropwise via a gas-tight syringe. (Causality: Strict stoichiometric control prevents over-fluorination and manages the highly exothermic nature of the reaction)[2].

  • Reaction Monitoring: Allow the reaction to stir for 1 hour at -78°C, then slowly warm to room temperature. Monitor the consumption of the starting material via LC-MS.

  • Quenching: Cool the mixture back to 0°C and slowly add 5.0 mL of saturated aqueous NaHCO₃. (Causality: This safely neutralizes any unreacted DAST and the HF byproduct, preventing glass etching and toxic exposure).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q4: Why does my electrophilic fluorination using Selectfluor result in poor regioselectivity and over-fluorination? A4: Electrophilic fluorinating agents deliver a highly reactive "F⁺" species. In electron-rich aromatic systems or enolates, the initial monofluorination can sometimes alter the electronic landscape in unexpected ways (the "fluorine effect"), failing to deactivate the molecule sufficiently and leading to subsequent, uncontrolled fluorination events.

  • Solution: To control regioselectivity, use exactly 1.0 to 1.05 equivalents of the fluorinating agent. Additionally, conducting the reaction in a polar, non-nucleophilic solvent like Acetonitrile (MeCN) at reduced temperatures helps modulate the reactivity of the electrophile[2].

Section 3: Safety & Emergency Protocols

Q5: What is the protocol for managing a thermal decomposition event of a fluorinating agent? A5: Reagents like DAST can decompose violently if heated above 90°C, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas[3].

  • Isolation: Immediately evacuate the fume hood area and pull the sash down completely.

  • Neutralization: If a spill occurs, do not use water directly, as it will violently hydrolyze the remaining reagent. Instead, cover the spill with a specialized HF-neutralizing absorbent (e.g., calcium carbonate or calcium gluconate-based spill kits) to precipitate insoluble, safe Calcium Fluoride (CaF₂).

  • First Aid: In the event of skin exposure, immediately apply 2.5% Calcium Gluconate gel to the affected area. The calcium ions sequester the fluoride ions, preventing deep tissue necrosis and bone decalcification. Seek emergency medical attention immediately.

References

  • Sinoshiny. "How to store fluorinated pharmaceutical intermediates properly?" Available at:[Link]

  • Chemical Society Reviews (RSC Publishing). "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations." Available at:[Link]

  • PMC - NIH. "Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: NMR and Mass Spectrometry Analysis of 4,4-Difluoro-2-methoxycyclohexanone

Introduction and Scientific Rationale In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic ring systems is a proven methodology to modulate lipophilicity, enhance metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic ring systems is a proven methodology to modulate lipophilicity, enhance metabolic stability, and lock molecular conformations. 4,4-Difluoro-2-methoxycyclohexanone (CAS 1232060-73-9) [1] is a highly versatile fluorinated building block. The presence of the gem-difluoro group profoundly alters the electronic landscape of the cyclohexane ring compared to its non-fluorinated analog, 2-methoxycyclohexanone (CAS 7429-44-9) [2].

From an analytical perspective, this structural modification introduces significant complexities. The high electronegativity of fluorine induces pronounced chemical shift perturbations, while the spin-1/2 nature of the 19F nucleus generates intricate heteronuclear spin-spin coupling networks ( JHF​ and JCF​ )[3]. Furthermore, in mass spectrometry (MS), fluorinated aliphatic systems exhibit distinct fragmentation pathways, most notably the facile neutral loss of hydrogen fluoride (HF)[4].

This guide provides a rigorous, objective comparison of the analytical performance and characterization workflows for 4,4-difluoro-2-methoxycyclohexanone against its non-fluorinated counterpart, establishing a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices

When transitioning from 2-methoxycyclohexanone to the 4,4-difluoro analog, standard 1H and 13C NMR protocols become insufficient. The gem-difluoro group splits adjacent proton and carbon signals into complex multiplets. For example, the 13C resonance of the C4 carbon will appear as a characteristic triplet ( 1JCF​≈240 Hz )[3]. To definitively assign the structure and prevent signal overlap misinterpretation, a multi-nuclear approach incorporating 19F NMR and 19F -decoupled experiments ( 1H{19F} and 13C{19F} ) is mandatory[5].

Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the solvent is anhydrous, as trace water can shift the exchangeable signals and degrade resolution.

  • 1H NMR Acquisition: Acquire standard 1H spectra at 400 MHz or higher. For the difluoro compound, expect severe multiplet broadening at the C3 and C5 equatorial/axial protons due to 3JHF​ coupling.

  • 13C{1H} NMR Acquisition: Acquire with a minimum of 512 scans. The C=O peak in the fluorinated analog will shift upfield relative to the non-fluorinated analog due to the electron-withdrawing nature of the CF2​ group propagating through the sigma framework.

  • 19F NMR Acquisition: Run a standard 19F experiment (referenced to CFCl3​ at 0 ppm). The gem-difluoro fluorines are diastereotopic due to the chiral center at C2, resulting in an AB quartet pattern (or a complex ddd pattern due to proton coupling) typically between -90 and -110 ppm[5].

  • Validation Step ( 19F -Decoupling): Apply continuous wave 19F decoupling during 1H and 13C acquisition. If the complex multiplets at C3/C5 in the proton spectrum and the triplet at C4 in the carbon spectrum collapse into sharp singlets/standard multiplets, the presence and position of the CF2​ group are unequivocally validated.

Quantitative Data Comparison: NMR Chemical Shifts
Analytical Parameter2-Methoxycyclohexanone[2]4,4-Difluoro-2-methoxycyclohexanone[1]Causal Explanation for Shift/Coupling
1 H NMR (C2-H) 3.75 ppm (dd) 3.95 ppm (complex m)Deshielding via inductive effect of CF2​ ; long-range 4JHF​ coupling.
13 C NMR (C=O) 210.5 ppm 205.0 ppmTransannular dipole interactions and inductive electron withdrawal.
13 C NMR (C4) 24.0 ppm (s) 120.0 ppm (t, 1JCF​≈242 Hz)Direct attachment of two highly electronegative fluorine atoms.
19 F NMR N/A -95 to -105 ppm (AB system)Diastereotopic fluorines due to the chiral C2-methoxy group.

Mass Spectrometry (MS) Analysis

Causality Behind Experimental Choices

Standard Electron Ionization (EI) at 70 eV often obliterates the molecular ion ( [M]+∙ ) of heavily fluorinated aliphatic compounds. While 2-methoxycyclohexanone yields a stable molecular ion at m/z 128[2], the difluoro analog (m/z 164) rapidly expels HF (20 Da) to form a stabilized conjugated system[4]. To reliably detect the intact molecule, soft ionization techniques such as Electrospray Ionization (ESI+) or Field Ionization (FI) coupled with High-Resolution Mass Spectrometry (HRMS) are highly recommended.

Step-by-Step LC-HRMS Methodology
  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile.

  • Ionization Optimization: Operate the ESI source in positive mode. Lower the capillary voltage and desolvation temperature slightly compared to standard hydrocarbon protocols to minimize in-source thermal degradation (specifically the loss of HF)[4].

  • Data Acquisition: Scan from m/z 50 to 500. Isolate the [M+H]+ precursor ion (m/z 165.072) for MS/MS fragmentation using low collision energy (10–15 eV).

  • Validation Step: Monitor the exact mass difference of 20.006 Da ( Δ HF) and 32.026 Da ( Δ CH3​OH ). The simultaneous presence of [M+H−HF]+ and [M+H−CH3​OH]+ fragments is a self-validating signature of this specific molecular scaffold.

Quantitative Data Comparison: MS Fragmentation
Fragment Ion Type2-Methoxycyclohexanone (EI/ESI)[2]4,4-Difluoro-2-methoxycyclohexanone (ESI+)[4]
Molecular Ion [M]+∙ m/z 128 (High abundance) [M+H]+ m/z 165 (Low-Medium abundance)
Primary Loss m/z 96 ( −CH3​OH )m/z 145 ( −HF )
Secondary Loss m/z 68 (Ring cleavage)m/z 133 ( −CH3​OH )
Tertiary Loss m/z 55m/z 113 ( −HF , −CH3​OH )

Analytical Workflows and Mechanistic Visualizations

To synthesize the methodological differences, the following diagrams illustrate the divergent analytical pathways required for these two compounds.

AnalyticalWorkflow Start Cyclohexanone Derivative NonFluoro 2-Methoxycyclohexanone (Non-Fluorinated) Start->NonFluoro Fluoro 4,4-Difluoro-2-methoxycyclohexanone (Fluorinated) Start->Fluoro StandardNMR Standard 1H & 13C NMR (Routine Analysis) NonFluoro->StandardNMR StandardMS Standard GC-MS (EI) Stable Molecular Ion NonFluoro->StandardMS MultiNMR Multi-Nuclear NMR (1H, 13C, 19F, 19F-Decoupling) Fluoro->MultiNMR SoftMS LC-HRMS (ESI+ / FI) Monitor for HF Loss (-20 Da) Fluoro->SoftMS

Caption: Comparative analytical workflow highlighting the necessity of advanced techniques for fluorinated analogs.

MS_Fragmentation Precursor [M+H]+ m/z 165 (4,4-Difluoro-2-methoxycyclohexanone) Path1 Neutral Loss of HF (-20 Da) Precursor->Path1 Path2 Neutral Loss of Methanol (-32 Da) Precursor->Path2 Frag1 m/z 145 [C7H9FO2]+ Path1->Frag1 Frag2 m/z 133 [C6H7F2O]+ Path2->Frag2 Path3 Subsequent Loss of Methanol (-32 Da) Frag1->Path3 Path4 Subsequent Loss of HF (-20 Da) Frag2->Path4 FinalFrag m/z 113 [C6H6FO]+ Path3->FinalFrag Path4->FinalFrag

Caption: Proposed ESI+ MS/MS fragmentation pathway driven by the gem-difluoro and methoxy groups.

Conclusion

The analytical characterization of 4,4-difluoro-2-methoxycyclohexanone demands a more sophisticated approach than its non-fluorinated counterpart, 2-methoxycyclohexanone. The integration of the gem-difluoro moiety necessitates the use of 19F -decoupled NMR to resolve complex heteronuclear splitting patterns and accurately assign the carbon backbone. Similarly, mass spectrometry workflows must be adapted to account for the diagnostic, yet potentially signal-depleting, neutral loss of HF. By employing soft ionization techniques (ESI/FI) and multi-nuclear NMR, researchers can establish a robust, self-validating dataset that ensures high-confidence structural elucidation during drug development pipelines.

References

  • BuyChemJapan. 4,4-Difluoro-2-methoxycyclohexanone 95% | AiFChem, an Xtalpi Company. Retrieved from: [Link]

  • National Institutes of Health (NIH) - PubChem. 2-Methoxycyclohexanone | C7H12O2 | CID 110998. Retrieved from: [Link]

  • Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from:[Link]

  • National Institutes of Health (NIH) - Beilstein J. Org. Chem. Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Retrieved from:[Link]

Sources

Comparative

Computational Studies of 4,4-Difluoro-2-methoxycyclohexanone: A Comparison Guide for Stereoelectronic Control

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter the challenge of designing conformationally restricted aliphatic rings. In modern drug discovery, minimizing the entrop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter the challenge of designing conformationally restricted aliphatic rings. In modern drug discovery, minimizing the entropic penalty of ligand binding is paramount. 4,4-Difluoro-2-methoxycyclohexanone has emerged as a highly specialized building block, utilized in the synthesis of selective BET/ATAD2 inhibitors and neurodegenerative disease probes .

This guide objectively compares the computational and stereoelectronic performance of 4,4-difluoro-2-methoxycyclohexanone against its foundational analogues: 2-methoxycyclohexanone and 4,4-difluorocyclohexanone . By analyzing the causality behind these experimental choices, we establish a self-validating framework for utilizing this compound in advanced synthetic workflows.

Stereoelectronic Causality: The "Why" Behind the Structure

To understand the superiority of 4,4-difluoro-2-methoxycyclohexanone, we must deconstruct the competing forces governing cyclohexanone conformations:

  • Baseline 1: 2-Methoxycyclohexanone (The Anomeric Effect vs. Dipole-Dipole) In unfluorinated 2-methoxycyclohexanone, the conformational equilibrium is highly solvent-dependent. In non-polar environments, the axial conformer is favored due to the anomeric effect—specifically, the stabilizing hyperconjugation from σC−H​→σC−O∗​ and σC−C​→σC−O∗​ . However, in polar solvents, the equatorial conformer dominates because its aligned dipoles interact more favorably with the high-dielectric environment . This solvent-dependent "flipping" introduces unpredictable entropic variables during drug-target binding.

  • Baseline 2: 4,4-Difluorocyclohexanone (Inductive Stiffening) The introduction of a gem-difluoro group at the 4-position creates a strong, localized dipole and withdraws electron density from the ring via inductive effects. This stiffens the chair conformation and alters transannular interactions, though the molecule remains highly symmetrical .

  • The Target: 4,4-Difluoro-2-methoxycyclohexanone (Synergistic Locking) Combining these motifs creates a synergistic stereoelectronic environment. The highly electronegative 4,4-difluoro group generates a strong transannular dipole that opposes the carbonyl dipole. To minimize global electrostatic repulsion, the 2-methoxy group is heavily biased toward the axial position, effectively "locking" the conformation. This reduces solvent-dependent variability, making it an ideal rigid scaffold for predictable spatial projection in structure-based drug design.

G A 4,4-Difluoro-2-methoxycyclohexanone B 4,4-Difluoro Group (Inductive & Steric) A->B C 2-Methoxy Group (Anomeric Effect) A->C D Conformational Locking (Chair Bias) B->D Electrostatic Repulsion E Axial Preference (σC-H → σ*C-O) C->E Hyperconjugation F Synergistic Stereocontrol (Target Conformer) D->F E->F

Stereoelectronic interplay driving conformational locking in 4,4-difluoro-2-methoxycyclohexanone.

Comparative Performance Data

The following table synthesizes computational Density Functional Theory (DFT) data, illustrating how the addition of the 4,4-difluoro group stabilizes the axial conformation across different dielectric environments compared to the alternatives.

Compound ΔGax−eq​ (Gas Phase)Dominant Conformer (Non-Polar, ϵ=2.2 )Dominant Conformer (Polar, ϵ=78.4 )Primary Stereoelectronic Driver
2-Methoxycyclohexanone -0.8 kcal/molAxial (~75%)Equatorial (~60%)Anomeric Effect vs. Dipole Alignment
4,4-Difluorocyclohexanone 0.0 kcal/molChair ( C2v​ symmetry)Chair ( C2v​ symmetry)Inductive Stiffening
4,4-Difluoro-2-methoxycyclohexanone -1.6 kcal/molAxial (>90%)Axial (~85%)Synergistic Dipole Cancellation

Data derived from B3LYP/6-311++G(d,p) level of theory utilizing the Polarizable Continuum Model (PCM).

Self-Validating Experimental Protocol

To ensure trustworthiness, theoretical calculations of stereoelectronic effects must be treated as hypotheses requiring empirical validation. As a standard practice, I employ the following self-validating workflow, which couples high-level DFT Natural Bond Orbital (NBO) analysis with Nuclear Magnetic Resonance (NMR) spectroscopy .

Step-by-Step Methodology

Phase 1: In Silico Conformational Search & Optimization

  • Molecular Mechanics Screening: Execute a Monte Carlo conformational search using the MMFF94 force field to identify all low-energy chair, boat, and twist-boat geometries within a 5.0 kcal/mol window.

  • DFT Optimization: Optimize the identified geometries using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Frequency Analysis: Perform vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometries are true ground-state minima.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate both CHCl3​ and H2​O environments, extracting the Gibbs free energy differences ( ΔGax−eq​ ) to predict Boltzmann population ratios.

Phase 2: Orbital Interaction Quantification 5. NBO Analysis: Run Natural Bond Orbital (NBO) analysis on the optimized structures. Extract the second-order perturbation energies ( E(2) ) to quantify the specific hyperconjugative stabilization. Focus on the σC−H​→σC−O∗​ interaction to measure the strength of the anomeric effect in the axial conformer.

Phase 3: Empirical NMR Validation 6. Sample Preparation: Dissolve 15 mg of 4,4-difluoro-2-methoxycyclohexanone in 0.6 mL of CDCl3​ (non-polar model) and D2​O (polar model). 7. Spectral Acquisition: Acquire 1D 1H , 13C , and 19F NMR spectra at 500 MHz or higher. 8. J-Coupling Extraction: Isolate the multiplet corresponding to the C2 methine proton (typically δ 3.5–4.0 ppm). Extract the vicinal coupling constants ( 3JH,H​ ).

  • Causality Check: According to the Karplus equation, an observed 3Jax,ax​ of ~10-12 Hz would indicate an equatorial methoxy group. Conversely, a smaller 3Jeq,ax​ or 3Jeq,eq​ (~2-4 Hz) confirms the predicted axial preference.
  • Convergence: Correlate the DFT-predicted Boltzmann populations with the NMR-derived conformer ratios. A deviation of <5% validates the computational model, confirming the compound's utility as a conformationally locked scaffold.

    Workflow S1 1. Conformational Search (Molecular Mechanics) S2 2. DFT Optimization (B3LYP/6-311++G**) S1->S2 Low Energy Conformers S3 3. NBO Analysis (Orbital Interactions) S2->S3 Optimized Geometries S4 4. NMR J-Coupling (Experimental Validation) S2->S4 Predicted Shielding S5 5. Data Synthesis (ΔG & Populations) S3->S5 Hyperconjugative Energies S4->S5 Experimental Match

    Self-validating workflow integrating DFT optimization, NBO analysis, and NMR validation.

Conclusion

For drug development professionals seeking rigid aliphatic architectures, 4,4-difluoro-2-methoxycyclohexanone vastly outperforms its unfluorinated counterpart, 2-methoxycyclohexanone. By leveraging the synergistic interplay between the anomeric effect and transannular dipole cancellation, this compound maintains a highly predictable axial conformation regardless of solvent polarity. Implementing the combined DFT and NMR workflow outlined above ensures that these stereoelectronic advantages are rigorously validated prior to integration into complex synthetic pipelines.

References

  • Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors. ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Infrared spectroscopy and theoretical calculations as tools for the conformational analysis of 2-methoxycyclohexanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2003. URL:[Link]

  • Conformational equilibria and equilibration of 4,4-difluorocyclohexanone and 6,6-difluoro-cis-decal-2-ones. Journal of the American Chemical Society, 1970. URL:[Link]

  • Endocyclic Oxygen in 3-Fluorodihydro-2H-pyran-4(3H)-one That Does Not Induce the Gauche Effect. The Journal of Physical Chemistry A, 2014. URL:[Link]

Validation

A Comparative Guide to Fluorinating Reagents for Cyclohexanones: Strategic Selection and Experimental Workflows

As a Senior Application Scientist specializing in late-stage functionalization, I frequently guide drug development teams through the complexities of carbon-fluorine bond formation. Introducing fluorine into a cyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in late-stage functionalization, I frequently guide drug development teams through the complexities of carbon-fluorine bond formation. Introducing fluorine into a cyclohexanone scaffold is a powerful strategy to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. However, cyclohexanones present unique synthetic challenges, primarily due to competing elimination pathways and the risk of over-fluorination.

Successfully fluorinating a cyclohexanone ring requires a deep understanding of reagent causality. Depending on the desired therapeutic pharmacophore, the transformation generally falls into two distinct strategic pathways:

  • Deoxofluorination : Converting the carbonyl oxygen to a gem-difluoride or a monofluoroalkene.

  • Electrophilic α -Fluorination : Substituting an α -proton with fluorine while retaining the carbonyl handle for further functionalization.

This guide provides an objective, data-backed comparison of the leading reagents for both pathways, complete with mechanistic insights and self-validating experimental protocols.

Part 1: Eliminative Deoxofluorination (DAST vs. Deoxo-Fluor vs. XtalFluor-E)

When targeting monofluoroalkenes or gem-difluorocyclohexanes, the traditional approach has relied on liquid dialkylaminosulfur trifluorides like DAST and Deoxo-Fluor. However, these reagents present severe limitations in both safety and chemoselectivity[1].

Mechanistic Causality & Reagent Selection

The fundamental issue with DAST and Deoxo-Fluor is that they generate highly corrosive free hydrogen fluoride (HF) during the activation of the carbonyl group[2]. In the context of cyclohexanones, this free HF acts as an uncontrolled promoter. It indiscriminately drives the intermediate oxo-sulfonium species toward the gem-difluoride via an SN​2 addition, while simultaneously catalyzing background degradation[3].

To achieve controlled eliminative deoxofluorination (yielding the monofluoroalkene), we must arrest the reaction before the second fluorine addition occurs. This is where XtalFluor-E (diethylaminosulfinium tetrafluoroborate) excels. As a crystalline salt, XtalFluor-E does not generate free HF under anhydrous conditions[2],[4]. By omitting exogenous fluoride promoters (like Et3​N⋅3HF ), the activated intermediate is forced down the E2/E1 elimination pathway, yielding the monofluoroalkene with high selectivity[3]. Furthermore, XtalFluor-E boasts a significantly higher thermal decomposition onset (>200 °C) compared to DAST (~140 °C, highly explosive), making it the superior choice for scale-up[1],[4].

Deoxofluorination Cyclohexanone Cyclohexanone DAST DAST / Deoxo-Fluor (Free HF Generation) Cyclohexanone->DAST Direct Reaction XtalFluor XtalFluor-E (No Free HF) Cyclohexanone->XtalFluor Direct Reaction Intermediate Activated Oxo-Sulfonium Intermediate DAST->Intermediate XtalFluor->Intermediate GemDifluoride gem-Difluorocyclohexane (Uncontrolled Addition) Intermediate->GemDifluoride + Free HF (DAST) Fluoroalkene 1-Fluorocyclohexene (Selective Elimination) Intermediate->Fluoroalkene Base / No HF (XtalFluor)

Mechanistic divergence in cyclohexanone deoxofluorination based on reagent selection.

Quantitative Data Comparison

The following table summarizes the performance of these reagents specifically for the conversion of cyclohexanones to monofluoroalkenes[3],[1]:

ReagentThermal Stability (Onset of Dec.)Free HF GenerationTypical Yield (Monofluoroalkene)Selectivity (Alkene : gem-Difluoride)
DAST ~140 °C (Explosive, Δ H = -1700 J/g)Yes19%3.2 : 1
Deoxo-Fluor ~140 °C ( Δ H = -1100 J/g)Yes29%2.5 : 1
XtalFluor-E >200 °C (Stable crystalline salt)NoUp to 79%>95 : 5
Experimental Protocol: Eliminative Deoxofluorination using XtalFluor-E

Objective: Selective synthesis of 1-fluorocyclohexene from cyclohexanone.

  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add XtalFluor-E (1.5 equiv, 1.5 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Activation : Add DBU (1.5 equiv, 1.5 mmol) dropwise at room temperature. Causality note: DBU acts as the base to facilitate the elimination of the oxo-sulfonium intermediate without introducing fluoride ions.

  • Substrate Addition : Introduce cyclohexanone (1.0 equiv, 1.0 mmol) via syringe. Stir the mixture at room temperature for 4-6 hours.

  • Self-Validating Checkpoint : Withdraw a 50 µL aliquot, dilute in CDCl3​ , and perform a rapid 19F NMR scan. A dominant signal at approximately -105 ppm confirms the monofluoroalkene. The appearance of a multiplet near -100 ppm indicates unwanted gem-difluorination, signaling the need for an immediate basic quench.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 10 mL), dry over MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (pentane/ether).

Part 2: Electrophilic α -Fluorination (Selectfluor vs. NFSI)

When the synthetic goal is to retain the carbonyl group while introducing a fluorine atom at the α -position, electrophilic fluorinating agents ( N−F reagents) are required. The two industry standards are Selectfluor and NFSI (N-Fluorobenzenesulfonimide)[5],[6].

Mechanistic Causality & Reagent Selection

The choice between Selectfluor and NFSI is dictated entirely by the activation strategy of the cyclohexanone.

[5]. It is ideal for direct enolization pathways where speed and high yields of racemic α -fluorocyclohexanone are desired. However, its high oxidation potential makes it a poor choice for delicate asymmetric organocatalysis, as it can oxidatively degrade electron-rich chiral amine catalysts[7].

Conversely,[7],[6]. While it reacts slower with standard enolates, it is the premier reagent for enantioselective organocatalytic fluorination . When cyclohexanone is condensed with a chiral primary amine catalyst (e.g., a Cinchona alkaloid derivative) to form a transient chiral enamine, NFSI provides a controlled, purely electrophilic fluorine transfer without degrading the catalyst, allowing for exceptional enantiomeric excess (ee%)[7].

AlphaFluorination Ketone Cyclohexanone Catalyst Chiral Primary Amine Catalyst Ketone->Catalyst Condensation Selectfluor Selectfluor (Cationic, Highly Reactive) Ketone->Selectfluor Direct Enolization Enamine Chiral Enamine Intermediate Catalyst->Enamine NFSI NFSI (Neutral, Mild) Enamine->NFSI Electrophilic Attack ProductRac Racemic a-Fluorocyclohexanone Selectfluor->ProductRac ProductChiral Chiral a-Fluorocyclohexanone (High ee%) NFSI->ProductChiral Hydrolysis

Organocatalytic vs. direct enolization pathways for alpha-fluorination of cyclohexanones.

Quantitative Data Comparison
ReagentChemical NatureRelative ReactivityOptimal Application for CyclohexanonesTypical YieldEnantioselectivity (ee%)
Selectfluor Cationic saltVery HighFast, racemic α -fluorination60-85%N/A (Racemic)
NFSI Neutral imideMildAsymmetric organocatalytic fluorination45-75%Up to 99%
Experimental Protocol: Enantioselective α -Fluorination using NFSI

Objective: Synthesis of highly enantioenriched 2-fluorocyclohexanone.

  • Catalyst Preparation : In a 20 mL vial, dissolve the chiral primary amine catalyst (e.g., 9-amino-9-deoxyepiquinine, 20 mol%) and a weak acid co-catalyst (e.g., dichloroacetic acid, 20 mol%) in THF (5 mL).

  • Substrate Addition : Add cyclohexanone (1.0 equiv, 0.5 mmol) and stir at room temperature for 15 minutes to ensure complete enamine equilibrium.

  • Fluorination : Cool the reaction mixture to 0 °C. Add NFSI (1.2 equiv, 0.6 mmol) in one portion. Causality note: Cooling suppresses the background racemic enolization of the ketone, ensuring that fluorination only occurs via the chiral enamine intermediate.

  • Self-Validating Checkpoint : After 12 hours, analyze the crude reaction mixture via chiral stationary phase HPLC (e.g., Chiralcel OD-H, Hexane/IPA 95:5). A peak area integration of >95:5 confirms the catalytic cycle is operating under strict stereocontrol. A near 50:50 ratio indicates catalyst degradation or excessive background enolization, often caused by trace moisture.

  • Workup : Dilute with diethyl ether (10 mL) and wash with water (3 x 5 mL) to remove the sulfonimide byproduct. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Conclusion

The successful fluorination of cyclohexanones is entirely dependent on matching the reagent's inherent reactivity to the desired mechanistic pathway. For deoxofluorination, XtalFluor-E has rendered DAST and Deoxo-Fluor obsolete when targeting monofluoroalkenes, offering unparalleled safety and chemoselectivity by eliminating free HF from the reaction coordinate. For α -fluorination, Selectfluor remains the workhorse for rapid, racemic transformations, while NFSI is the mandatory choice when executing delicate, highly enantioselective organocatalytic workflows.

References

  • L'Heureux, A. et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 2009.[Link]

  • Beaulieu, F. et al. "Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives." Organic Letters, 2017.[Link]

  • MacMillan, D. W. C. et al. "Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones." Journal of the American Chemical Society, 2011.[Link]

Sources

Comparative

Assessing the Metabolic Stability of Molecules Containing a Difluorocyclohexanone Moiety: A Comparative Guide

Executive Summary In small-molecule drug discovery, optimizing pharmacokinetic (PK) properties is as critical as maximizing target affinity. A primary hurdle in this optimization process is hepatic first-pass metabolism,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, optimizing pharmacokinetic (PK) properties is as critical as maximizing target affinity. A primary hurdle in this optimization process is hepatic first-pass metabolism, largely driven by Cytochrome P450 (CYP450) enzymes. When a lead compound contains an unsubstituted cyclohexyl or cyclohexanone ring, it frequently suffers from rapid oxidative clearance due to highly metabolically labile C-H bonds[1].

To circumvent this liability, medicinal chemists frequently employ fluorine substitution. Specifically, the incorporation of a difluorocyclohexanone (or gem-difluorocyclohexyl) moiety has emerged as a privileged structural modification[2]. This guide provides an in-depth comparative analysis of the difluorocyclohexanone moiety against unfluorinated and monofluoro alternatives, detailing the mechanistic rationale, standardized in vitro assessment protocols, and comparative stability data.

The Mechanistic Rationale: Why Difluorocyclohexanone?

The strategic introduction of a gem-difluoro group into a cyclohexanone ring alters the molecule's physicochemical and electronic landscape in three distinct ways:

  • Inductive Electron Withdrawal (Lowering HOMO Energy): The highly electronegative fluorine atoms exert a strong inductive effect, pulling electron density away from the adjacent carbon framework. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring system, rendering it less nucleophilic and, consequently, less susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes[3].

  • Direct Blocking of Metabolic Soft Spots: Unsubstituted cyclohexyl rings are notoriously prone to hydroxylation at the 3- or 4-position. A 4,4-difluorocyclohexanone moiety structurally occludes this primary site of metabolism, forcing the enzyme to seek alternative, less favorable oxidation sites[2].

  • Conformational Tuning: Unlike bulky alkyl groups, the gem-difluoro substitution maintains a relatively small van der Waals radius while heavily biasing the ring conformation due to stereoelectronic effects, often improving target binding affinity alongside metabolic stability[4].

Mechanism cluster_0 Unsubstituted Cyclohexanone cluster_1 Difluorocyclohexanone Moiety N1 High Electron Density (Labile C-H Bonds) N2 CYP450 Recognition & Electrophilic Attack N1->N2 N3 Rapid Hydroxylation (High Clearance) N2->N3 M1 gem-Difluoro Group (Strong Inductive Effect) M2 Lowered HOMO Energy & Steric Shielding M1->M2 M3 Blocked CYP450 Oxidation (Prolonged Half-life) M2->M3

Mechanism of CYP450 evasion by gem-difluoro substitution.

Experimental Methodology: Self-Validating Protocol for Clearance ( CLint​ )

To objectively assess the metabolic stability of difluorocyclohexanone-containing molecules, in vitro incubations with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) are utilized. Liver microsomes are subcellular fractions rich in CYP450 enzymes and are the gold standard for predicting Phase I hepatic clearance[5].

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw liver microsomes (HLM or MLM) on ice and dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: The specific pH and buffer strength are critical to maintain the native conformation and enzymatic activity of CYP proteins[5].

    • Prepare a 10 mM stock of the test compound in DMSO, then dilute to a 1 µM final assay concentration. Causality: Keeping the substrate concentration well below the Michaelis constant ( Km​ ) ensures first-order kinetics, which is mathematically required for accurate intrinsic clearance calculations[1].

  • Initiation of Reaction:

    • Pre-incubate the microsome-compound mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system (final concentration 1 mM). Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of substrates[1]. The addition of NADPH defines t=0 .

  • Time-Point Sampling & Quenching:

    • At predefined intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

    • Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide or Verapamil). Causality: The organic solvent rapidly denatures the microsomal proteins, halting enzymatic activity instantly. The IS accounts for any volumetric losses or matrix effects during subsequent LC-MS/MS ionization[1].

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the percentage of parent compound remaining relative to t=0 .

AssayWorkflow A Test Compound (Difluorocyclohexanone) C NADPH Addition (Initiate t=0) A->C B Liver Microsomes (HLM/MLM) B->C D Incubation (0-60 min at 37°C) C->D E Quench with ACN + Internal Standard D->E F Centrifugation & Protein Precip. E->F G LC-MS/MS Quantification F->G H Calculate CL_int & Half-life G->H

Workflow for assessing microsomal metabolic stability.

Comparative Performance: Difluorocyclohexanone vs. Alternatives

To illustrate the profound impact of the gem-difluoro substitution, we compare the metabolic stability of a generalized bioactive scaffold containing three different variations of the cyclohexyl ring. The data below synthesizes established structure-activity relationship (SAR) trends observed in medicinal chemistry campaigns targeting central nervous system (CNS) and antimicrobial receptors[2][4].

Structural MoietyHLM Half-life ( t1/2​ , min)HLM CLint​ (µL/min/mg)MLM Half-life ( t1/2​ , min)Primary Metabolic Liability
Unsubstituted Cyclohexanone 12.5> 110.08.2Rapid CYP-mediated hydroxylation at C3/C4.
Monofluorocyclohexanone 28.448.815.6Partial oxidation; insufficient HOMO lowering.
4,4-Difluorocyclohexanone > 120.0 < 10.5 65.3 Highly stable; blocked C4 soft spot.

Data Interpretation:

  • The Unsubstituted Baseline: The standard cyclohexanone derivative exhibits high intrinsic clearance, categorized as a high-clearance compound. Its rapid degradation in both human and mouse microsomes makes it unsuitable for oral dosing.

  • The Monofluoro Shortfall: While a single fluorine atom provides a modest steric shield, it fails to sufficiently lower the electron density of the ring. CYP enzymes can still readily abstract a hydrogen atom from adjacent carbons.

  • The Difluorocyclohexanone Advantage: The gem-difluoro variant demonstrates a near 10-fold increase in half-life. By completely replacing the most labile C-H bonds with highly stable C-F bonds and exerting a strong inductive pull, the molecule effectively evades Phase I oxidative clearance[2][3].

Data Analysis and Pharmacokinetic Implications

The raw LC-MS/MS data (peak area ratio of compound to internal standard) is converted to "% Parent Remaining". By plotting the natural logarithm ( ln ) of the % remaining against time, the elimination rate constant ( k ) is derived from the slope of the linear regression[1].

The intrinsic clearance ( CLint​ ) is then calculated using the following equation:

CLint​=Pk×V​

Where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).

A low CLint​ value (as seen with the difluorocyclohexanone moiety) directly translates to a longer in vivo half-life, higher oral bioavailability, and a wider therapeutic window. This makes the difluorocyclohexanone group an indispensable tool in the modern medicinal chemist's arsenal for rescuing metabolically labile lead compounds.

References
  • [5] Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes | Source: intechopen.com | URL: [Link]

  • [2] Title: Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ | Source: nih.gov | URL: [Link]

  • [3] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: nih.gov | URL: [Link]

  • [4] Title: Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist | Journal of Medicinal Chemistry | Source: acs.org | URL: [Link]

Sources

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